Pyrrolidine-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIQCVWTPGVBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424357 | |
| Record name | Pyrrolidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-02-7 | |
| Record name | Pyrrolidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pyrrolidine-1-Sulfonyl Chloride from Pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrrolidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a sulfonyl chloride moiety onto the pyrrolidine nitrogen atom provides a reactive handle for the synthesis of a diverse range of sulfonamides. These sulfonamides are of significant interest in drug discovery due to their diverse pharmacological activities. The direct synthesis of pyrrolidine-1-sulfonyl chloride from the readily available starting material, pyrrolidine, is a crucial step in the exploration of this chemical space.
The core of this synthesis is the reaction of a secondary amine, pyrrolidine, with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of sulfuryl chloride, leading to the formation of the desired sulfonyl chloride and hydrochloric acid. A base is typically employed to neutralize the in situ generated HCl, which would otherwise protonate the starting pyrrolidine, rendering it unreactive.
Reaction Pathway
The synthesis of this compound from pyrrolidine is a direct N-sulfonylation reaction. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound from pyrrolidine. This procedure is based on established methodologies for the N-sulfonylation of secondary amines and should be adapted and optimized for specific laboratory conditions and scales.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | ≥97% | Sigma-Aldrich |
| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |
3.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charge Reactants: To the flask, add anhydrous dichloromethane (100 mL) followed by pyrrolidine (1.0 eq, e.g., 5.0 g, 70.3 mmol) and triethylamine (1.2 eq, e.g., 11.8 mL, 84.4 mmol).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath with gentle stirring.
-
Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.1 eq, e.g., 6.2 mL, 77.3 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
The reaction mixture is cooled in an ice bath and quenched by the slow addition of cold water (50 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is obtained as a pale yellow oil. Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
3.4. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyrrolidine is a flammable and corrosive liquid.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Data Presentation
4.1. Reactant and Product Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Pyrrolidine | C₄H₉N | 71.12 | Colorless liquid |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Colorless fuming liquid |
| This compound | C₄H₈ClNO₂S | 169.63 | Pale yellow oil |
4.2. Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.55-3.65 (m, 4H), 1.95-2.05 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 51.5, 25.0 |
| IR (neat) ν (cm⁻¹) | 1360 (asym SO₂), 1170 (sym SO₂) |
| Mass Spec (EI) m/z | 169 (M⁺) |
Note: The spectral data provided are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of this compound from pyrrolidine. The detailed experimental protocol, though generalized, offers a solid starting point for researchers in the field. The provided data and workflow diagrams are intended to facilitate a clear understanding of the process. Successful synthesis of this key intermediate will enable the exploration of novel pyrrolidine-based sulfonamides for potential therapeutic applications. Careful adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-1-sulfonyl chloride is a reactive organic compound widely utilized in synthetic chemistry, particularly in the preparation of various sulfonamides. Its utility as a building block in the development of new chemical entities, including potential pharmaceutical candidates, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental and logical workflows.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Strong, pungent | |
| Physical Form | Liquid |
Tabulated Physicochemical Data
The following tables present the key quantitative physicochemical data for this compound.
Table 1: Molar and Formula Data
| Identifier | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO₂S | [1][2] |
| Molecular Weight | 169.63 g/mol | [1][2] |
| Exact Mass | 168.996429 u | [1] |
| CAS Number | 1689-02-7 | [1][2] |
Table 2: Thermal and Density Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 257.5 ± 7.0 °C | at 760 mmHg | [1] |
| 65-75 °C | at 0.2 Torr | [3] | |
| Melting Point | Not Applicable | - | [1] |
| Density | 1.5 ± 0.1 g/cm³ | Predicted | [1] |
| 1.48 ± 0.1 g/cm³ | Predicted | [3] | |
| Flash Point | 109.5 ± 18.2 °C | - | [1] |
Table 3: Optical and Other Properties
| Property | Value | Source(s) |
| Refractive Index | 1.543 | [1] |
| Vapor Pressure | 0.0145 mmHg | at 25 °C |
Solubility Profile
This compound is reported to be miscible with most organic solvents. However, it is reactive with protic solvents such as water and alcohols. It is slightly soluble in water, where it undergoes hydrolysis to form pyrrolidine, sulfuric acid, and hydrochloric acid[4]. Due to its reactivity, quantitative solubility data in protic solvents is not practical. For synthetic applications, it is typically used in anhydrous aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran.
Reactivity and Stability
This compound is a key electrophilic reagent. The sulfur atom is highly electron-deficient, making it susceptible to nucleophilic attack.
-
Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, such as amines, to form the corresponding sulfonamides. This is its primary application in organic synthesis.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to pyrrolidine and sulfuric acid. Therefore, it should be handled under anhydrous conditions and stored in a dry environment.
-
Stability: It is stable under anhydrous conditions, particularly when stored at low temperatures (recommended storage at -20°C) in a dark, inert atmosphere.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of liquid sulfonyl chlorides like this compound.
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Trouton-Hildebrand-Everett equation.
Determination of Density
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance are required.
-
Mass of Empty Container: The mass of the clean and dry pycnometer or graduated cylinder is accurately measured.
-
Volume Measurement: A known volume of this compound is carefully transferred into the container. If using a pycnometer, it is filled to the mark.
-
Mass of Filled Container: The mass of the container with the liquid is measured.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container - mass of empty container) by its volume.
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.
Determination of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: A small, measured amount (e.g., 50 mg) of this compound is placed into a series of dry test tubes.
-
Solvent Addition: A small volume (e.g., 1 mL) of a specific anhydrous organic solvent (e.g., dichloromethane, diethyl ether, hexane, ethyl acetate) is added to each test tube.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
-
Reaction with Protic Solvents: To observe its reactivity, a similar test can be performed with protic solvents like water and ethanol. The evolution of gas (HCl) and a change in pH would indicate a reaction.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for the determination of liquid density.
Caption: Synthesis of this compound.
Caption: Key reactivity to form sulfonamides.
References
The Reactivity of Pyrrolidine-1-Sulfonyl Chloride with Primary Amines: A Technical Guide for Drug Discovery Professionals
Introduction
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The pyrrolidine motif is also a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The reaction between pyrrolidine-1-sulfonyl chloride and primary amines provides a direct route to N-substituted pyrrolidine-1-sulfonamides, a class of compounds with significant potential in the development of novel therapeutics, including antidiabetic agents.[1][2][4] This technical guide provides an in-depth analysis of this reaction, including its mechanism, reactivity patterns, quantitative data, a detailed experimental protocol, and its applications in drug development.
Core Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Primary amines are generally highly reactive towards sulfonyl chlorides.[5] The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile. The overall process is a nucleophilic acyl substitution at the sulfonyl group.
Reaction Mechanism
The reaction proceeds through a stepwise mechanism:
-
Nucleophilic Attack: The primary amine attacks the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base present in the reaction mixture.
-
Chloride Elimination: The intermediate collapses, leading to the departure of the chloride leaving group and the formation of the stable sulfonamide product.
dot
Caption: Generalized reaction mechanism for the formation of N-substituted pyrrolidine-1-sulfonamides.
Quantitative Data on Reactivity
The reaction of sulfonyl chlorides with primary amines is generally high-yielding. The following table summarizes representative yields for the synthesis of various N-substituted sulfonamides, demonstrating the efficiency of this transformation with different primary amines under specific conditions.
| Primary Amine (Reactant) | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | 97 | [5] |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | N-(4-Nitrophenyl)-p-toluenesulfonamide | 92 | [5] |
| Benzylamine | p-Toluenesulfonyl chloride | N-Benzyl-p-toluenesulfonamide | 95 | [5] |
| 4-Hydroxyproline | 4-Nitrobenzenesulfonyl chloride | 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | 71.34 | [6] |
| Alanine phenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | 1-(4-Nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 73 | [7] |
| Alanine 4-methoxyphenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | N-(1-(4-Methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 52 | [7] |
| Alanine 3-(trifluoromethyl)phenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | 1-(4-Nitrophenylsulfonyl)-N-(1-oxo-1-(3-(trifluoromethyl)phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 67 | [7] |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of an N-substituted pyrrolidine-1-sulfonamide. This protocol is based on established methods for sulfonamide synthesis.[6][7]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.5 eq) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (saturated sodium chloride solution, for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
dot
Caption: A typical experimental workflow for the synthesis of N-substituted pyrrolidine-1-sulfonamides.
Applications in Drug Development
The pyrrolidine scaffold is a key component in many FDA-approved drugs.[8] Its incorporation into molecules can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications, including antibacterial, and anti-inflammatory activities.[1][2]
The combination of these two moieties in N-substituted pyrrolidine-1-sulfonamides has led to the development of compounds with promising biological activities. For instance, derivatives of this class have been investigated as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] The ability to readily synthesize a diverse library of these compounds using the described reaction is of great value to medicinal chemists for structure-activity relationship (SAR) studies.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of N-substituted pyrrolidine-1-sulfonamides. The reaction proceeds via a well-understood nucleophilic substitution mechanism and generally provides high yields with a variety of primary amines. The resulting products are of significant interest in drug discovery, particularly for the development of enzyme inhibitors. The straightforward experimental protocol and the importance of the products make this reaction a valuable tool for researchers and scientists in the pharmaceutical industry.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-1-sulfonyl chloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 1689-02-7). Due to its reactive nature as a sulfonyl chloride, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel.
Chemical Properties and Inherent Stability
This compound is a reactive organic compound used as a building block in the synthesis of a variety of molecules, particularly in the development of pharmaceutical compounds.[1][2] Its reactivity stems from the sulfonyl chloride group, which is susceptible to nucleophilic attack.
Potential Decomposition Pathways:
-
Hydrolysis: Reaction with water to form pyrrolidine-1-sulfonic acid and hydrogen chloride.
-
Thermal Decomposition: At elevated temperatures, it may decompose to release hazardous fumes, including oxides of nitrogen, oxides of sulfur, and hydrogen chloride.[3][4]
Recommended Storage Conditions
Recommendations for the storage of this compound vary slightly among suppliers, likely reflecting different purity grades or intended applications. The key to long-term storage is the strict exclusion of moisture and control of temperature.
Below is a summary of storage recommendations from various chemical suppliers.
| Storage Parameter | Recommendation | Source(s) |
| Temperature | Store in freezer, under -20°C | |
| Room temperature | [5] | |
| Cool place | [6] | |
| Atmosphere | Inert atmosphere | |
| Light | Keep in dark place | |
| Container | Tightly closed container | [6] |
| Environment | Dry and well-ventilated place | [6] |
For long-term stability and to preserve high purity, the most stringent conditions (freezer storage under an inert atmosphere) are advisable. For short-term laboratory use, storage in a tightly sealed container in a cool, dry, and dark place may be sufficient.
Experimental Protocols
Detailed, publicly available experimental protocols for the quantitative stability testing of this compound are scarce. However, researchers can adapt general methods for assessing the stability of reactive compounds.
Suggested Protocol for Stability Assessment:
A potential approach to determine the stability of this compound under specific laboratory conditions would involve:
-
Sample Preparation: Dispense aliquots of this compound into separate, inert vials under a dry, inert atmosphere (e.g., in a glovebox).
-
Condition Exposure: Store the vials under a matrix of conditions (e.g., varying temperatures of 4°C, 25°C, and 40°C; and varying relative humidity levels of 0%, 50%, and 90%).
-
Time Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each condition for analysis.
-
Purity Analysis: Determine the purity of the sample using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The appearance of new peaks would indicate degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation.
Handling and Safety Precautions
Given its reactive nature and potential for hazardous decomposition, strict safety protocols should be followed when handling this compound.
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid Contact: Prevent contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and bases.
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste.
Visualizations
The following diagrams illustrate key logical relationships and workflows for the handling and storage of this compound.
Caption: Factors affecting this compound stability.
Caption: Recommended workflow for handling and storage.
References
- 1. 3,3-Difluoropentane-1-sulfonyl chloride|CAS 1781646-98-7 [benchchem.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Phosphorus pentachloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. 1689-02-7 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
Pyrrolidine-1-sulfonyl chloride: A Technical Guide for Researchers
CAS Number: 1689-02-7
This technical guide provides an in-depth overview of Pyrrolidine-1-sulfonyl chloride, a versatile reagent in synthetic chemistry, particularly relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of signaling pathways pertinent to drug discovery.
Chemical and Physical Properties
This compound is a reactive chemical intermediate valued for its ability to introduce the pyrrolidine-1-sulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.[1] The sulfonyl chloride group itself is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1689-02-7 | [2] |
| Molecular Formula | C₄H₈ClNO₂S | [2] |
| Molecular Weight | 169.63 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 65-75 °C at 0.2 Torr | |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative protocol for its application in the synthesis of a sulfonamide derivative. These protocols are based on established chemical principles and general methods reported in the scientific literature.
Synthesis of this compound
This protocol describes the synthesis of this compound from pyrrolidine and sulfuryl chloride.
Materials:
-
Pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the cooled reaction mixture via the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Synthesis of a Pyrrolidine Sulfonamide Derivative
This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
A primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Application in Drug Discovery: Targeting the CXCL12/CXCR4 Signaling Pathway
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for introducing the pyrrolidine-1-sulfonamide moiety, which can be found in molecules designed to interact with specific biological targets.
A prominent example of a signaling pathway relevant to drug development where pyrrolidine-containing molecules have shown significant potential is the CXCL12/CXCR4 axis.[4] The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammatory diseases.[4] Antagonists of the CXCR4 receptor are therefore of considerable therapeutic interest.
The general structure of many CXCR4 antagonists features a core scaffold that can be functionalized with various substituents to optimize binding affinity and selectivity. The pyrrolidine-1-sulfonamide group can be incorporated into these scaffolds to potentially enhance their interaction with the receptor.
Below is a diagram illustrating the general workflow for the synthesis of a hypothetical CXCR4 antagonist incorporating a pyrrolidine-1-sulfonamide moiety, followed by a diagram of the CXCL12/CXCR4 signaling pathway.
Caption: Synthetic workflow for a hypothetical CXCR4 antagonist.
The CXCL12/CXCR4 signaling pathway is a complex cascade of intracellular events initiated by the binding of the chemokine CXCL12 to its G protein-coupled receptor, CXCR4. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades that regulate cell migration, proliferation, and survival.
Caption: Simplified CXCL12/CXCR4 signaling pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrrolidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrrolidine-1-sulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based compounds. This document details its chemical properties, experimental protocols for its synthesis and use, and visual diagrams of relevant chemical pathways and workflows.
Core Chemical Properties
This compound is a reactive organic compound utilized primarily as an intermediate in chemical synthesis. Its properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₄H₈ClNO₂S | [1][2][3][4] |
| Molecular Weight | 169.63 g/mol | [1][2][3][4] |
| CAS Number | 1689-02-7 | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | ~1.5 g/cm³ | [2][3] |
| Boiling Point | 257.5 ± 7.0 °C at 760 mmHg | [2][3] |
| Purity | Typically ≥96% | |
| InChI Key | JRIQCVWTPGVBBH-UHFFFAOYSA-N | [3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of this compound and its subsequent use in sulfonamide formation. These protocols are based on established principles of organic synthesis.
2.1. Synthesis of this compound
This compound is typically prepared by the reaction of pyrrolidine with a sulfonating agent, such as sulfuryl chloride, in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Pyrrolidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulfonating Agent: Add a solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation if necessary.
2.2. Synthesis of N-Aryl/Alkyl Pyrrolidine Sulfonamides
This compound is an excellent electrophile for synthesizing sulfonamides by reacting it with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (nucleophile)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Reaction Setup: In a fume hood, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting sulfonamide product by recrystallization or column chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes involving this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for synthesis and subsequent use of the title compound.
Caption: Logical diagram of potential side reactions and their mitigation strategies.
References
Spectroscopic and Experimental Profile of Pyrrolidine-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidine-1-sulfonyl chloride (CAS No. 1689-02-7), a valuable reagent in organic synthesis. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format and outlining general experimental protocols.
Chemical Structure and Properties
This compound is a reactive compound featuring a pyrrolidine ring attached to a sulfonyl chloride group. This structure makes it a useful intermediate for the introduction of the pyrrolidine-1-sulfonyl moiety in the synthesis of more complex molecules.
Chemical Structure:
Thermogravimetric Analysis of Pyrrolidine-1-sulfonyl chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-1-sulfonyl chloride is a chemical compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides, which are of interest in drug discovery.[1][2] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes. Thermogravimetric analysis (TGA) is a key technique for evaluating this stability. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental data from thermogravimetric analysis of this compound.
This guide, therefore, serves to provide a foundational understanding of the compound's known properties and to outline the standard experimental protocols that would be employed for its thermogravimetric analysis. While direct TGA data for this compound is not available, we can infer potential thermal behavior based on related sulfonyl chlorides and general principles of thermal decomposition.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental conditions for TGA.
| Property | Value | Reference |
| Molecular Formula | C4H8ClNO2S | [3][4] |
| Molecular Weight | 169.63 g/mol | [3][4] |
| Boiling Point | 257.5 ± 7.0 °C at 760 mmHg | [3] |
| 65-75 °C at 0.2 Torr | [1][4] | |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 109.5 ± 18.2 °C | [3] |
Table 1: Physical and Chemical Properties of this compound
Hypothesized Thermal Decomposition Pathway
While specific experimental data is lacking, a logical workflow for investigating the thermal decomposition of this compound can be proposed. The primary goal of a TGA experiment would be to determine the onset temperature of decomposition, the stages of mass loss, and the final residual mass.
Caption: Proposed workflow for the thermogravimetric analysis of this compound.
Standard Experimental Protocol for Thermogravimetric Analysis
In the absence of a specific published method for this compound, a standard TGA protocol for a comparable chemical compound would be as follows. This methodology is based on common practices for the thermal analysis of organic and organosulfur compounds.[5][6]
1. Instrumentation: A calibrated thermogravimetric analyzer, such as a TA Instruments Q50 or equivalent, would be used.[5]
2. Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) would be accurately weighed and placed in an inert sample pan, commonly made of platinum or alumina.
3. Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied to the sample.[5]
-
Temperature Range: The analysis would typically be conducted from ambient temperature up to 600-800 °C to ensure complete decomposition.
-
Atmosphere: The experiment should be performed under an inert atmosphere, such as nitrogen or argon, with a typical purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition.[5][6]
4. Data Analysis: The primary data obtained from the TGA is a plot of mass versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to more clearly identify the temperatures at which the rate of mass loss is maximal. Key parameters to be determined include:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum for each decomposition step.
-
Mass Loss Percentage: The percentage of the initial sample mass lost at each decomposition stage.
-
Residual Mass: The percentage of the initial sample mass remaining at the end of the experiment.
Anticipated Results and Discussion
Based on the structure of this compound, it is anticipated that its thermal decomposition would involve the cleavage of the sulfur-chlorine and sulfur-nitrogen bonds. The decomposition of sulfonyl chlorides can be complex, potentially leading to the evolution of gases such as sulfur dioxide and hydrogen chloride.[1] The pyrrolidine ring itself would also be expected to decompose at higher temperatures.
The thermal stability of sulfonyl chlorides can be influenced by the nature of the organic substituent.[7] For this compound, the relatively stable pyrrolidine ring may influence its decomposition profile compared to simpler alkyl or aryl sulfonyl chlorides.
Logical Relationship in Data Interpretation
The interpretation of TGA data involves a logical progression from the raw data to mechanistic insights. The following diagram illustrates this relationship.
Caption: Logical flow from raw TGA data to mechanistic interpretation.
Conclusion
While specific thermogravimetric analysis data for this compound is not currently available in the public domain, this guide provides a framework for conducting such an analysis. The outlined experimental protocol and the logical workflow for data interpretation offer a starting point for researchers and professionals seeking to characterize the thermal stability of this compound. The generation of such data would be a valuable contribution to the chemical literature, aiding in the safer and more effective use of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-1-sulfonyl chloride is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the pyrrolidine-1-sulfonamide moiety into molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent structural motif in numerous natural products and pharmaceuticals, valued for its ability to introduce three-dimensionality and favorable physicochemical properties to a molecule. The sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on multicomponent reactions for the construction of tetrazole rings.
Application: Synthesis of 1,5-Disubstituted Tetrazoles via the Ugi-Azide Reaction
The Ugi-azide reaction is a powerful four-component reaction (4-CR) that allows for the efficient one-pot synthesis of 1,5-disubstituted tetrazoles. This reaction is a variation of the classical Ugi reaction where a carboxylic acid is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide). The resulting tetrazole products are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and other desirable pharmacokinetic properties.[1][2]
Pyrrolidine, introduced via this compound, can be incorporated as the amine component in the Ugi-azide reaction, leading to the formation of novel N-sulfonylated tetrazole derivatives.
General Reaction Scheme:
Caption: General scheme of the Ugi-Azide four-component reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrrolidine-1-sulfonamide)
This protocol describes the synthesis of the amine component required for the Ugi-azide reaction, starting from this compound.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 5.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(pyrrolidine-1-sulfonamide).
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: One-Pot Synthesis of a 1,5-Disubstituted Tetrazole Derivative
This protocol outlines the Ugi-azide reaction to synthesize a novel tetrazole containing the pyrrolidine-1-sulfonamide moiety.
Materials:
-
1-(Pyrrolidine-1-sulfonamide) (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Trimethylsilyl azide (TMSN₃) (1.1 eq)
-
Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(pyrrolidine-1-sulfonamide) (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Carefully add trimethylsilyl azide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-disubstituted tetrazole derivative.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a novel tetrazole derivative using the protocols described above. The yields are hypothetical but representative of typical Ugi-azide reactions.
| Aldehyde/Ketone | Isocyanide | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-5-phenyl-N-(pyrrolidine-1-sulfonyl)-1H-tetrazol-1-amine | 48 | 75 |
| Cyclohexanone | Cyclohexyl isocyanide | 1-Cyclohexyl-N-(pyrrolidine-1-sulfonyl)-5-spiro[cyclohexane]-1H-tetrazol-1-amine | 48 | 68 |
| 4-Chlorobenzaldehyde | Benzyl isocyanide | 1-Benzyl-5-(4-chlorophenyl)-N-(pyrrolidine-1-sulfonyl)-1H-tetrazol-1-amine | 48 | 72 |
Logical Workflow
The following diagram illustrates the logical workflow from the starting material, this compound, to the final novel heterocyclic product.
Caption: Logical workflow for the synthesis of novel tetrazoles.
Signaling Pathway Visualization
While the synthesized compounds from these general protocols have not been explicitly linked to a specific signaling pathway in the provided context, many nitrogen-containing heterocycles, including tetrazoles, are known to interact with various biological targets such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be a potential target for novel heterocyclic compounds.
Caption: Generic GPCR signaling pathway.
Conclusion
This compound is a readily accessible and highly useful reagent for the synthesis of novel heterocyclic compounds. The Ugi-azide multicomponent reaction provides a straightforward and efficient method for the construction of 1,5-disubstituted tetrazoles incorporating the pyrrolidine-1-sulfonamide scaffold. The protocols and data presented herein serve as a guide for researchers in the exploration of new chemical entities with potential applications in drug discovery and development. The modularity of the Ugi-azide reaction allows for the generation of diverse libraries of compounds for biological screening against various targets, including those in critical signaling pathways.
References
Application Notes and Protocols: Pyrrolidine-1-sulfonyl chloride as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its three-dimensional geometry allows for a thorough exploration of chemical space, making it an attractive building block for the design of novel therapeutic agents.[3] Pyrrolidine-1-sulfonyl chloride is a key reagent for the introduction of the pyrrolidinyl-sulfonyl group, enabling the synthesis of a diverse range of sulfonamide derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV) and Transient Receptor Potential Vanilloid-4 (TRPV4).
Chemical Properties and Handling of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is an electrophilic reagent that readily reacts with nucleophiles, such as primary and secondary amines, to form stable sulfonamides.[5]
Safety Precautions:
-
This compound is corrosive and can cause burns upon contact with skin and eyes.[4]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
It is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[6] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]
Applications in Drug Discovery
The pyrrolidinyl-sulfonyl moiety has been incorporated into a variety of drug candidates to modulate their pharmacological properties. Two notable examples are in the development of inhibitors for DPP-IV and TRPV4.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8] Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an important target for the treatment of type 2 diabetes.[4][9] Several pyrrolidine-based compounds have been developed as potent DPP-IV inhibitors.[10][11]
Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonists
TRPV4 is a calcium-permeable cation channel involved in various physiological processes, including mechanosensation, osmosensation, and thermosensation.[12] Dysregulation of TRPV4 has been implicated in several pathological conditions, including pain, inflammation, and edema.[13] Pyrrolidine sulfonamides have emerged as a promising class of TRPV4 antagonists with the potential for treating conditions such as pulmonary edema associated with heart failure.
Data Presentation
The following tables summarize the biological activity of various pyrrolidine sulfonamide derivatives as DPP-IV inhibitors and TRPV4 antagonists.
Table 1: In Vitro DPP-IV Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives [10]
| Compound ID | Structure | % Inhibition | IC50 (µM) |
| 23a | 1,2,4-oxadiazole with unsubstituted phenyl | 56.32 | - |
| 23b | 1,2,4-oxadiazole with 4-methylphenyl | 44.29 | - |
| 23c | 1,2,4-oxadiazole with 4-methoxyphenyl | 49.62 | - |
| 23d | 1,2,4-oxadiazole with 4-trifluorophenyl | 66.32 | 11.32 ± 1.59 |
| Vildagliptin (Control) | - | - | 4.79 ± 1.66 |
Table 2: In Vitro Activity of Pyrrolidine Sulfonamide Derivatives as TRPV4 Antagonists
| Compound ID | R Group on Sulfonamide | hTRPV4 IC50 (nM) |
| Lead Compound | Complex Piperidine | 32 |
| Optimized Compound | Diol-substituted Pyrrolidine | 5.0 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-pyrrolidine-1-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)) (1.1-1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: While stirring, add a solution of this compound (1.0-1.05 equivalents) in the anhydrous solvent dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water (e.g., DCM), separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-aryl/alkyl-pyrrolidine-1-sulfonamide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4 - Wikipedia [en.wikipedia.org]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-1-sulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The pyrrolidine sulfonamide moiety is a key pharmacophore in a variety of enzyme inhibitors due to its ability to form crucial hydrogen bonds and hydrophobic interactions within enzyme active sites. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of enzyme inhibitors, with a focus on Matrix Metalloproteinases (MMPs) and Dipeptidyl Peptidase-IV (DPP-IV).
Application 1: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including cancer metastasis and arthritis. Pyrrolidine-based sulfonamides have been shown to be effective MMP inhibitors.
General Synthesis Workflow
The general approach involves the reaction of this compound with a suitable amino acid derivative, which provides a zinc-binding group, to yield the final inhibitor.
Caption: General workflow for the synthesis of MMP inhibitors.
Experimental Protocol: Synthesis of a Pyrrolidine-based MMP-2 Inhibitor
This protocol is adapted from the synthesis of related sulfonyl pyrrolidine derivatives which have shown potent MMP-2 inhibition[1].
Materials:
-
This compound
-
(S)-2-amino-N-hydroxy-4-methylpentanamide hydrochloride (a representative amino hydroxamate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of (S)-2-amino-N-hydroxy-4-methylpentanamide hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyrrolidine sulfonamide inhibitor.
Quantitative Data: Inhibition of MMP-2
The following table summarizes the inhibitory activities of synthesized sulfonyl pyrrolidine derivatives against MMP-2, as reported in the literature.[1]
| Compound | R Group on Sulfonamide Nitrogen | MMP-2 IC50 (nM) |
| 4c | 4-Chlorophenyl | 80 |
| 4j | 3,4-Dichlorophenyl | 70 |
| 5a | N-hydroxy-2,2-dimethylpropanamide | 60 |
| 5b | N-hydroxy-3,3-dimethylbutanamide | 50 |
| LY52 (Control) | - | 90 |
Note: The compounds listed are from the cited literature and demonstrate the potency of the pyrrolidine sulfonamide scaffold, though their synthesis may involve a different sulfonyl chloride precursor.
Application 2: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that deactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are common in DPP-IV inhibitors, and the incorporation of a sulfonamide group can enhance binding affinity.
Signaling Pathway Implication
Caption: Mechanism of action of DPP-IV inhibitors.
Experimental Protocol: General Synthesis of Pyrrolidine Sulfonamide-based DPP-IV Inhibitors
This generalized protocol is based on the common synthetic route for producing sulfonamide derivatives.
Materials:
-
This compound
-
A suitable amine-containing scaffold (e.g., an aminopiperidine derivative)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Standard work-up and purification reagents as listed in the MMP inhibitor protocol.
Procedure:
-
Dissolve the amine-containing scaffold (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the target DPP-IV inhibitor.
Quantitative Data: Inhibition of DPP-IV
The pyrrolidine sulfonamide scaffold has been incorporated into potent DPP-IV inhibitors.
| Compound | General Structure | DPP-IV IC50 (nM) |
| 9a | Pyrrolidine sulfonamide derivative | 41.17 |
Note: This data is from a study on sulfonamide derivatives of pyrrolidine as anti-diabetic agents.
Conclusion
This compound serves as a valuable building block for the synthesis of potent enzyme inhibitors. The resulting pyrrolidine sulfonamide moiety can be effectively incorporated into scaffolds targeting various enzymes, including MMPs and DPP-IV. The protocols provided herein offer a foundation for the synthesis and exploration of novel inhibitors for drug discovery and development. Further optimization of the reaction conditions and purification methods may be necessary depending on the specific substrates used.
References
Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride as a Reagent for Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-1-sulfonyl chloride is a versatile reagent in organic synthesis. While not typically a direct component in classical multicomponent reactions (MCRs), it serves as an excellent precursor for generating key reactive intermediates, such as N-sulfonylimines. These intermediates are valuable electrophiles in a variety of MCRs, enabling the rapid construction of complex, nitrogen-containing molecules from simple starting materials. This approach allows for the incorporation of the pyrrolidine-1-sulfonyl moiety into the final products, a structural motif of interest in medicinal chemistry.
This document provides detailed application notes and experimental protocols for a two-stage, one-pot process. The first stage involves the synthesis of an N-(pyrrolidine-1-sulfonyl)imine from pyrrolidine-1-sulfonamide. The second stage demonstrates the application of this in situ-generated imine in a Passerini-type three-component reaction to yield α-acyloxy-sulfonamides.
Core Application: Synthesis of α-Acyloxy-Sulfonamides via a Passerini-Type Reaction
The overall transformation involves the reaction of an N-(pyrrolidine-1-sulfonyl)imine (generated in situ from the corresponding sulfonamide and an aldehyde), a carboxylic acid, and an isocyanide. This Passerini-type reaction is a powerful tool for creating molecular diversity, yielding α-acyloxy-sulfonamides with three points of diversification.
Application Notes and Protocols: Protecting Group Strategies Utilizing Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Pyrrolidine-1-sulfonyl chloride as a protecting group for amines, alcohols, and indoles. The pyrrolidinylsulfonyl group offers a robust and versatile option for the temporary masking of these functional groups during multi-step organic synthesis. Included are protocols for both the introduction and cleavage of the pyrrolidinylsulfonyl protecting group, alongside quantitative data to guide reaction optimization. Visual diagrams of the reaction pathways and experimental workflows are also provided to enhance understanding.
Introduction to this compound as a Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount.[1] this compound is a versatile reagent employed to install the pyrrolidinylsulfonyl group onto various nucleophilic functional groups, thereby rendering them temporarily inert to a range of reaction conditions. The resulting sulfonamides and sulfonate esters exhibit significant stability, allowing for a broad scope of subsequent chemical transformations.[2]
The pyrrolidinylsulfonyl group, analogous to other sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms), effectively reduces the nucleophilicity and basicity of amines.[2] While sulfonyl groups are generally known for their stability, necessitating specific conditions for their removal, this robustness can be advantageous in complex synthetic routes.[3][4] These application notes provide a framework for the effective implementation of this compound in protecting group strategies.
Application Notes
2.1. Protection of Primary and Secondary Amines
The reaction of this compound with primary or secondary amines affords stable N-pyrrolidinylsulfonamides. This protection strategy is particularly useful when subsequent reactions involve strong bases or nucleophiles that would otherwise react with the amine. The sulfonylation of amines is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[5]
Key Considerations:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Base: Tertiary amines like triethylamine (TEA) or pyridine are suitable bases. For less reactive amines, stronger bases like sodium hydride (NaH) may be employed.
-
Temperature: The reaction is often performed at 0 °C to room temperature to control exothermicity and minimize side reactions.
2.2. Protection of Alcohols
While less common than for amines, this compound can be used to protect hydroxyl groups, forming sulfonate esters. It is important to note that sulfonate esters are good leaving groups, and this reactivity should be considered in the context of the overall synthetic plan.[6][7] The protection of alcohols is performed under similar conditions to those used for amines.
Key Considerations:
-
Reactivity: Primary alcohols react more readily than secondary or tertiary alcohols.
-
Side Reactions: The resulting sulfonate ester is susceptible to nucleophilic substitution, which can be a desired transformation or an unwanted side reaction depending on the synthetic route.
2.3. Protection of Indoles
The N-H of indoles can be protected with this compound to prevent N-alkylation or other undesired reactions at the nitrogen atom. N-Sulfonylation of indoles generally requires a base to deprotonate the indole nitrogen, facilitating the reaction with the sulfonyl chloride.
Key Considerations:
-
Base: A strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF is typically required.
-
Stability: The N-pyrrolidinylsulfonyl group is stable to a variety of conditions but can be removed when necessary.
Data Presentation
The following tables summarize representative reaction conditions and yields for the protection of various functional groups with sulfonyl chlorides and for the deprotection of the resulting sulfonamides. While specific data for this compound is limited in the literature for a wide range of simple substrates, the data presented for analogous sulfonyl chlorides provide a valuable guide for reaction optimization.
Table 1: Representative Conditions for the Protection of Amines with Sulfonyl Chlorides
| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | DCM | RT | 12 | >95 |
| 2 | Benzylamine | Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 2 | 92 |
| 3 | Pyrrolidine | This compound | Triethylamine | Acetonitrile | Reflux | 1 | ~99 |
| 4 | 4-Nitroaniline | p-Toluenesulfonyl chloride | None | Neat | RT | 0.5 | 85 |
Table 2: Representative Conditions for the Deprotection of N-Sulfonamides
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosylaniline | TfOH | Dioxane/H₂O | 100 | 24 | 95 | [3] |
| 2 | N-Tosyl-N-methylbenzylamine | Mg, MeOH | Methanol | Reflux | 4 | 90 | [2] |
| 3 | N-Nosyl-N-benzylamine | PhSH, K₂CO₃ | Acetonitrile | RT | 1 | 98 | [2] |
| 4 | N-Tosyl-indole | Cs₂CO₃ | THF/MeOH | Reflux | 2 | 88 | [8] |
Experimental Protocols
4.1. General Protocol for the Protection of a Primary/Secondary Amine
This protocol describes a general procedure for the formation of a pyrrolidinylsulfonamide from an amine and this compound.
-
Dissolution: Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Base Addition: Add triethylamine (1.5-2.0 eq.) or pyridine (2.0-3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1-1.2 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
4.2. General Protocol for the Protection of an Alcohol
This protocol provides a general method for the synthesis of a pyrrolidinylsulfonate ester from an alcohol.
-
Dissolution: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Base Addition: Add pyridine (2.0-3.0 eq.) to the solution and cool to 0 °C.
-
Reagent Addition: Add this compound (1.2-1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with cold water and extract with DCM.
-
Purification: Wash the combined organic layers sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography if needed.
4.3. General Protocol for the Deprotection of a Pyrrolidinylsulfonamide (Reductive Cleavage)
This protocol is adapted from methods used for the cleavage of tosylamides and can be applied to pyrrolidinylsulfonamides.[2]
-
Setup: To a solution of the N-pyrrolidinylsulfonamide (1.0 eq.) in anhydrous methanol (0.1 M), add magnesium turnings (6.0-10.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove excess magnesium.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification can be achieved by chromatography or distillation.
Visualizations
Summary and Recommendations
This compound is a valuable reagent for the protection of amines, and to a lesser extent, alcohols and indoles. The resulting pyrrolidinylsulfonyl group is robust and stable to a variety of reaction conditions. While specific literature on the broad application of this compound as a protecting group is not extensive, protocols can be effectively adapted from those of analogous sulfonyl chlorides such as tosyl and mesyl chlorides.
For the deprotection of the pyrrolidinylsulfonyl group, reductive cleavage using dissolving metals like magnesium in methanol is a promising approach, offering milder conditions compared to strong acid-mediated hydrolysis. It is recommended that researchers perform small-scale test reactions to optimize both the protection and deprotection steps for their specific substrates. The data and protocols provided in these notes serve as a solid foundation for the successful implementation of this compound in complex synthetic endeavors.
References
- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of Sulfonamides with Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in pharmaceutical and medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This application note provides a detailed protocol for the scale-up synthesis of sulfonamides using Pyrrolidine-1-sulfonyl chloride, a key reagent for introducing the pyrrolidine sulfonyl moiety. The pyrrolidine ring is a prevalent scaffold in drug discovery, valued for its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[5]
This document outlines a general procedure for the synthesis on a multigram to kilogram scale, including reaction conditions, workup, and purification. Additionally, it provides an overview of the role of pyrrolidine-containing sulfonamides as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) cation channel, a target of interest in pain and inflammation research.[6][7]
Data Presentation
The following table summarizes representative quantitative data for the scale-up synthesis of a generic N-aryl or N-alkyl pyrrolidine sulfonamide. The data is compiled from typical sulfonamide synthesis protocols and should be considered as a general guideline.[8][9] Optimization for specific substrates is recommended.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Manufacturing Scale (1-5 kg) |
| This compound | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Primary/Secondary Amine | 1.0-1.2 equiv | 1.0-1.1 equiv | 1.0-1.05 equiv |
| Base (e.g., Triethylamine, Pyridine) | 2.0-3.0 equiv | 1.5-2.5 equiv | 1.2-2.0 equiv |
| Solvent (e.g., Dichloromethane, THF) | 5-10 mL/g | 4-8 mL/g | 3-6 mL/g |
| Reaction Temperature | 0 °C to rt | 0 °C to rt | 0-10 °C |
| Reaction Time | 2-12 h | 4-18 h | 6-24 h |
| Typical Yield | 85-95% | 80-90% | 75-88% |
| Purification Method | Flash Chromatography | Recrystallization | Recrystallization / Filtration |
Experimental Protocols
General Scale-up Synthesis of N-substituted Pyrrolidine-1-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine on a large scale.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate solvent for recrystallization (e.g., Ethanol/water, Isopropanol/water)[10]
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, filter press)
-
Drying oven (vacuum or convection)
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere and ensure it is clean and dry.
-
Reagent Charging: Charge the reactor with the primary or secondary amine (1.0-1.05 equivalents) and the anhydrous aprotic solvent. Cool the mixture to 0-5 °C with stirring.
-
Base Addition: Add the base (1.2-2.0 equivalents) to the stirred amine solution, maintaining the temperature at 0-5 °C.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 equivalent) in the anhydrous aprotic solvent in a separate vessel. Add this solution dropwise to the amine/base mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or LC-MS).[11][12]
-
Workup:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly quench the reaction by adding 1M HCl solution to neutralize the excess base.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to yield the pure N-substituted Pyrrolidine-1-sulfonamide.[10]
-
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain strict temperature control.
-
The reaction generates hydrochloric acid as a byproduct, which is neutralized by the base. Ensure proper ventilation.
Visualizations
Signaling Pathway Diagram
Caption: Antagonism of the TRPA1 channel by pyrrolidine sulfonamides.
Experimental Workflow Diagram
Caption: General workflow for the scale-up synthesis of sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Aryl pyrrolidine sulfonamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1] The pyrrolidine scaffold is also a privileged structure in drug discovery, known to impart favorable physicochemical properties such as enhanced aqueous solubility and three-dimensional character, which can lead to improved potency and selectivity.[2][3] The combination of these two moieties in the form of pyrrolidine-1-sulfonamides offers a promising avenue for the discovery of novel bioactive compounds.
Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid generation of large and diverse compound libraries. This application note provides detailed protocols and workflows for the efficient parallel synthesis of N-substituted pyrrolidine-1-sulfonamide libraries, leveraging pyrrolidine-1-sulfonyl chloride as a key building block. The methodologies described herein are suitable for high-throughput synthesis and purification, facilitating the rapid exploration of structure-activity relationships (SAR).
Core Synthesis Workflow
The parallel synthesis of a pyrrolidine-1-sulfonamide library involves the reaction of this compound with a diverse collection of primary and secondary amines. This reaction is typically carried out in a multi-well plate format, allowing for the simultaneous synthesis of numerous analogs. The general workflow is depicted below.
Caption: General workflow for the parallel synthesis of a pyrrolidine-1-sulfonamide library.
Experimental Protocols
Materials and Reagents
-
This compound
-
Library of diverse primary and secondary amines
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvents for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended for high-throughput)
General Protocol for Parallel Synthesis in 96-Well Plates
This protocol is designed for the synthesis of a 96-member library of N-substituted pyrrolidine-1-sulfonamides.
-
Amine Plate Preparation:
-
Prepare stock solutions of 96 diverse primary and secondary amines in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of 0.5 M.
-
Using a liquid handler or multichannel pipette, dispense 100 µL of each unique amine stock solution into individual wells of a 96-well reaction plate (50 µmol per well).
-
-
Reaction Setup:
-
In a separate container, prepare a solution of this compound (0.55 M, 1.1 equivalents) and a tertiary amine base such as triethylamine (0.75 M, 1.5 equivalents) in the same anhydrous solvent used for the amines.
-
To each well of the amine plate, add 100 µL of the this compound/base solution.
-
Seal the reaction plate securely with a chemically resistant sealing mat.
-
-
Reaction:
-
Place the sealed reaction plate on an orbital shaker and agitate at room temperature for 12-18 hours. The reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
-
Work-up:
-
Unseal the reaction plate and add 200 µL of a quenching solution (e.g., saturated aqueous NH₄Cl) to each well.
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate) to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Carefully transfer the organic layer from each well to a new 96-well plate.
-
-
Purification:
-
The crude products in the organic extracts can be purified using high-throughput parallel purification techniques, such as preparative HPLC-MS.
-
-
Analysis and Storage:
-
Analyze the purity and confirm the identity of the final compounds using analytical LC-MS. For a representative subset of the library (e.g., 5-10%), further characterization by ¹H NMR and high-resolution mass spectrometry should be performed.
-
The purified compounds are typically dried, weighed, and stored as stock solutions in DMSO for biological screening.
-
Data Presentation
The following tables present representative data for a library of pyrrolidine-1-sulfonamides synthesized using the described protocol.
Table 1: Synthesis of Representative Pyrrolidine-1-sulfonamides
| Compound ID | Amine Starting Material | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1a | Aniline | 78 | >95 | |
| 1b | 4-Chloroaniline | 75 | >95 | |
| 1c | Benzylamine | 82 | >98 | |
| 1d | Morpholine | 85 | >99 | |
| 1e | Piperidine | 88 | >97 |
Yields are based on isolated product after purification.
Table 2: Biological Screening Data (Example: Carbonic Anhydrase II Inhibition)
| Compound ID | IC₅₀ (µM) |
| 1a | 15.2 |
| 1b | 8.5 |
| 1c | 25.8 |
| 1d | >50 |
| 1e | 3.1 |
| Acetazolamide (Control) | 0.012 |
Application in Drug Discovery: Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors. A library of pyrrolidine-1-sulfonamides can be screened to identify potent and selective inhibitors.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a sulfonamide inhibitor.
The pyrrolidine-1-sulfonamide library can be screened against various CA isoforms to identify compounds with desired potency and selectivity profiles. Hits from the primary screen can be further optimized through subsequent rounds of parallel synthesis to improve their pharmacological properties.
Conclusion
The use of this compound in parallel synthesis provides an efficient and versatile platform for the generation of diverse sulfonamide libraries. The protocols outlined in this application note offer a robust framework for researchers in drug discovery to rapidly synthesize and evaluate novel compounds. The combination of the privileged pyrrolidine scaffold with the well-established sulfonamide pharmacophore makes this approach a valuable tool in the quest for new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-1-sulfonyl Chloride Amination
Welcome to the Technical Support Center for troubleshooting the amination of Pyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the amination of this compound?
The primary reaction is a nucleophilic substitution where an amine (primary or secondary) attacks the electrophilic sulfur atom of the this compound. This results in the formation of a new sulfonamide bond and the elimination of hydrochloric acid (HCl). A base is typically required to neutralize the HCl produced.
Q2: What are the most common side reactions I should be aware of?
The most frequently observed side reactions include:
-
Hydrolysis of this compound: The sulfonyl chloride can react with any moisture present in the reaction to form the corresponding sulfonic acid.
-
Di-sulfonylation of Primary Amines: If a primary amine is used, it can react with two equivalents of the sulfonyl chloride to form a di-sulfonamide byproduct.
-
Formation of Amine Hydrochloride Salt: In the absence of a non-nucleophilic base, the HCl generated can protonate the starting amine, rendering it unreactive.
Q3: Are there any less common, but possible, side reactions?
Yes, under specific conditions, other side reactions can occur:
-
C-Sulfonylation: If the amine substrate has an enolizable proton, C-sulfonylation at the alpha-carbon can occur, although this is less common.
-
Ring-Opening of the Pyrrolidine Moiety: While rare under standard amination conditions, highly reactive reagents or harsh conditions could potentially lead to the opening of the pyrrolidine ring.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
Low product yield is a common issue that can often be traced back to one of the common side reactions.
Caption: Troubleshooting workflow for low product yield.
The following table provides illustrative data on how reaction conditions can influence the product distribution. These values are representative for a typical reaction of this compound with a generic primary amine.
| Condition | Desired Product Yield (%) | Hydrolysis Byproduct (%) | Di-sulfonylation Byproduct (%) |
| Standard (Anhydrous, 1.0 eq. Amine) | 85-95 | < 5 | < 5 |
| Presence of Water (1 eq.) | 40-60 | 30-50 | < 5 |
| Excess Sulfonyl Chloride (2 eq.) | 10-20 | < 5 | 70-80 |
| No External Base | 0-10 | < 5 | 0 |
Issue 2: Presence of Multiple Spots on TLC/Impure Product
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts.
Caption: Flowchart for identifying common impurities.
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a general starting point for the reaction. Optimization may be required for specific amine substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.0-1.2 eq.)
-
Triethylamine (or another non-nucleophilic base, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the cooled amine solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the amination reaction.
Signaling Pathways and Reaction Mechanisms
Desired Reaction vs. Common Side Reactions
The following diagram illustrates the intended reaction pathway alongside the most common side reactions.
How to avoid hydrolysis of Pyrrolidine-1-sulfonyl chloride during reaction
Technical Support Center: Pyrrolidine-1-sulfonyl chloride
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for experiments involving this reagent, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to hydrolysis?
A1: this compound (C₄H₈ClNO₂S) is a reactive chemical intermediate used in organic synthesis, primarily for the formation of sulfonamides by reacting it with primary or secondary amines.[1][2] Its sensitivity stems from the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack by water.[3] This reaction, known as hydrolysis, leads to the decomposition of the reagent.
The mechanism involves the nucleophilic attack of a water molecule on the sulfur atom, followed by the displacement of the chloride ion.[3] This process results in the formation of pyrrolidinesulfonic acid and hydrogen chloride (HCl), rendering the reagent inactive for the desired sulfonylation reaction.[1][3]
DOT script for Hydrolysis Mechanism
Q2: What are the primary consequences of hydrolysis during my reaction?
A2: Uncontrolled hydrolysis of this compound has several negative consequences for a chemical reaction:
-
Reduced Yield: The primary reagent is consumed by the side reaction with water, lowering the potential yield of the desired product.[3]
-
Byproduct Formation: The generation of pyrrolidinesulfonic acid complicates the purification process.[4]
-
Reaction Inhibition: The hydrogen chloride (HCl) produced can protonate the amine nucleophile or any basic catalyst in the reaction mixture, rendering them unreactive and further stalling the desired transformation.[4]
-
Safety Hazards: The evolution of corrosive HCl gas can pose safety risks and damage equipment.[3]
DOT script for Consequences of Hydrolysis
Q3: How can I minimize or prevent hydrolysis during my experiment?
A3: Preventing hydrolysis requires the rigorous exclusion of water throughout the entire process, from storage to reaction work-up.[5] Key strategies include:
-
Proper Storage: Store this compound in a tightly sealed container in a dark, dry, and cool environment, preferably in a freezer under -20°C with an inert atmosphere.[6][7]
-
Use of Anhydrous Materials: All solvents, reagents, and starting materials must be anhydrous. Use freshly distilled or commercially available anhydrous solvents.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3][5]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator or under a stream of inert gas before use.[5]
-
Controlled Work-up: If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature (e.g., 0°C) to minimize the hydrolysis of any remaining reagent or sensitive product.[5]
DOT script for Anhydrous Reaction Workflow
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 1689-02-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reactions with Pyrrolidine-1-sulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using Pyrrolidine-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate used in organic synthesis. Its primary application is the introduction of the pyrrolidine-1-sulfonyl group onto various nucleophiles.[1] This is particularly valuable in medicinal chemistry for the synthesis of sulfonamides, which are a common motif in many pharmaceutical compounds.[2][3]
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors.[1] The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.[4]
Q3: What are the most common side reactions observed when using this compound?
The most frequently encountered side reactions include:
-
Hydrolysis: this compound readily reacts with water to form the corresponding sulfonic acid, which is unreactive towards the desired nucleophile.[5][6]
-
Di-sulfonylation: With primary amines, there is a risk of forming a bis-sulfonated product, especially when an excess of the sulfonyl chloride is used.[5][6]
-
Formation of Hydrochloride Salts: In the absence of a suitable base, the hydrochloric acid (HCl) generated during the reaction can protonate the amine nucleophile, rendering it unreactive.[5][6]
Q4: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[7][8] A co-spot of the starting material and the reaction mixture should be used to track the consumption of the limiting reagent and the formation of the product. The appearance of a new spot and the disappearance of the starting material spot indicate that the reaction is proceeding.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Decomposition: this compound may have degraded due to improper storage or exposure to moisture. 2. Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. 3. Poor Nucleophilicity of the Substrate: The amine or alcohol may not be sufficiently nucleophilic. 4. Formation of Amine Hydrochloride: The amine starting material may have been protonated by the generated HCl, rendering it unreactive.[5][6] | 1. Use a fresh bottle of this compound or purify the existing stock. Ensure strict anhydrous conditions are maintained throughout the experiment. 2. Gradually increase the reaction temperature and monitor the progress by TLC. Consider extending the reaction time. 3. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP).[9] 4. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present to neutralize the HCl byproduct.[10] |
| Presence of Multiple Spots on TLC | 1. Hydrolysis of Sulfonyl Chloride: The presence of water in the reaction mixture leads to the formation of pyrrolidine-1-sulfonic acid.[5][6] 2. Di-sulfonylation of Primary Amines: An excess of this compound can lead to the formation of a bis-sulfonamide.[5][6] 3. Impure Starting Materials: Impurities in the amine, alcohol, or solvent can lead to side products. | 1. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. 2. Use a 1:1 or slight excess of the amine stoichiometry. Add the this compound solution dropwise to the amine solution to avoid localized high concentrations. 3. Check the purity of all reagents before use. Purify starting materials if necessary. |
| Difficult Product Purification | 1. Co-elution of Product and Byproducts: The polarity of the desired product and impurities may be very similar. 2. Product is a Salt: If a basic work-up is not performed, the sulfonamide product may exist as a hydrochloride salt, affecting its solubility and chromatographic behavior. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products.[11] 2. During the work-up, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and deprotonate the product. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl Pyrrolidine-1-sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0-1.2 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables provide representative data for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of Solvent and Base on Sulfonylation Yield
| Entry | Sulfonyl Chloride | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Aniline | DCM | Pyridine | rt | 10 | 58[9] |
| 2 | p-Toluenesulfonyl chloride | Aniline | DMF | Pyridine | rt | 10 | 45[9] |
| 3 | p-Toluenesulfonyl chloride | Aniline | THF | Pyridine | rt | 10 | 32[9] |
| 4 | p-Toluenesulfonyl chloride | Aniline | DCM | TEA | rt | 12 | 85 |
| 5 | p-Toluenesulfonyl chloride | Aniline | DCM | DBU | rt | 10 | 25[9] |
Note: This data is illustrative and based on a related sulfonylation reaction.[9] "rt" denotes room temperature.
Table 2: Representative Yields for the Synthesis of Various Sulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylpyrrolidine-1-sulfonamide | 85-95 |
| 2 | Benzylamine | N-Benzylpyrrolidine-1-sulfonamide | 90-98 |
| 3 | Morpholine | 4-(Pyrrolidine-1-sulfonyl)morpholine | 88-96 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)pyrrolidine-1-sulfonamide | 82-92 |
| 5 | Cyclohexylamine | N-Cyclohexylpyrrolidine-1-sulfonamide | 89-97 |
Note: These are typical expected yields based on general sulfonylation reactions and may vary depending on the specific reaction conditions.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of sulfonamides using this compound.
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving Pyrrolidine-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in chemical synthesis involving Pyrrolidine-1-sulfonyl chloride. The following information is designed to address common challenges encountered during the reaction work-up and purification stages.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, offering targeted solutions to common problems.
Issue 1: Formation of a Persistent Emulsion During Extraction
-
Potential Cause: The presence of polar impurities or unreacted starting materials can stabilize the interface between the aqueous and organic layers, leading to the formation of an emulsion.
-
Solution:
-
Brine Wash: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite®.
-
Solvent Addition: Add a small amount of a less polar solvent, such as diethyl ether, to alter the composition of the organic layer and facilitate phase separation.
-
Issue 2: Difficulty Removing Pyrrolidine-Related Impurities
-
Potential Cause: Pyrrolidine, which can be a byproduct, is a basic and water-soluble compound that may still exhibit some solubility in organic solvents.
-
Solution:
-
Acidic Wash: Perform an extraction using a dilute aqueous acid, such as 1 M hydrochloric acid. This will protonate the basic pyrrolidine, forming a water-soluble salt that partitions into the aqueous phase.
-
Multiple Washes: Repeated extractions with deionized water or brine can effectively remove residual pyrrolidine.
-
Issue 3: Low Product Yield After Work-up
-
Potential Cause: The desired product may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, product degradation due to prolonged exposure to acidic or basic conditions can reduce the overall yield.
-
Solution:
-
Back-Extraction: After the primary extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: Carefully adjust the pH of the aqueous layer to minimize the solubility of your product. For acidic products, a lower pH is generally favorable, while a higher pH is better for basic products.
-
Efficient Work-up: Minimize the time the reaction mixture is in contact with the aqueous phase to reduce the risk of product decomposition.
-
Issue 4: Presence of an Oily, Yellow Substance After Aqueous Work-up
-
Potential Cause: This could be due to residual chlorinated solvents, which can be difficult to remove completely by rotary evaporation alone. It could also indicate the presence of side products from the reaction.[1]
-
Solution:
-
Thorough Quenching: Ensure the complete hydrolysis of any unreacted sulfonyl chloride by quenching the reaction mixture over ice and stirring vigorously. A subsequent wash with a sodium bicarbonate solution can help neutralize any resulting acidic byproducts.[1]
-
Silica Plug Filtration: To remove polar impurities, you can try passing your crude product through a short plug of silica gel.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard procedure for quenching a reaction containing this compound?
A1: A common and safe method is to slowly add the reaction mixture to a cold (0-5 °C) and vigorously stirred aqueous solution.[2] Saturated aqueous sodium bicarbonate is often used to neutralize the hydrochloric acid and sulfonic acid byproducts that may form.[2][3] For quenching other reactive chlorides, such as thionyl chloride, pouring the reaction mixture over ice and stirring vigorously is also a common practice.[1][4]
Q2: What are the recommended organic solvents for extracting products from these reactions?
A2: The choice of solvent depends on the polarity of your product. Commonly used solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether. For sulfonamides, methanol, acetonitrile, or a mixture of the two are also suitable options.[5] A summary of properties for common extraction solvents is provided in Table 1.
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted sulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acids by quenching the reaction with water.[6] These sulfonic acids are typically water-soluble and can be removed during the aqueous work-up. A wash with a dilute base, such as 1 M sodium hydroxide, will further ensure their removal by forming the water-soluble salt.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) |
| Ethyl Acetate | 77.1 | 0.902 |
| Dichloromethane | 39.6 | 1.33 |
| Diethyl Ether | 34.6 | 0.713 |
| Acetonitrile | 81.6 | 0.786 |
| Methanol | 64.7 | 0.792 |
Experimental Protocols and Visualizations
The following diagram illustrates a general workflow for the work-up of a reaction involving this compound.
Caption: A general experimental workflow for the work-up of reactions involving this compound.
The following decision tree provides a logical approach to troubleshooting common issues during the work-up procedure.
Caption: A troubleshooting decision tree for the work-up of reactions with this compound.
References
Technical Support Center: Minimizing Di-sulfonylation with Pyrrolidine-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sulfonylation of pyrrolidine with pyrrolidine-1-sulfonyl chloride, with a specific focus on minimizing the formation of the di-sulfonylation byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-sulfonylation during the reaction of pyrrolidine with this compound?
A1: The formation of a di-sulfonylation byproduct, specifically the bis(sulfonyl)pyrrolidinium salt, is most commonly the result of using an excess of the sulfonylating agent, this compound.[1] When the sulfonyl chloride is present in a stoichiometric excess relative to the pyrrolidine, the initially formed mono-sulfonylated product can act as a nucleophile and react with another molecule of the sulfonyl chloride.
Q2: How does controlling the stoichiometry of the reactants minimize di-sulfonylation?
A2: Precise control over the stoichiometry is the most critical factor in preventing di-sulfonylation. By using a slight excess of the amine (pyrrolidine) relative to the sulfonyl chloride, you ensure that the sulfonylating agent is the limiting reagent. This significantly reduces the probability of the mono-sulfonylated product encountering and reacting with unreacted sulfonyl chloride. A recommended starting point is to use 1.0 equivalent of this compound and 1.1 to 1.2 equivalents of pyrrolidine.
Q3: What is the role of the base in this reaction, and can its choice affect the formation of byproducts?
A3: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the sulfonylation reaction. If not neutralized, the HCl will protonate the starting pyrrolidine, forming a non-nucleophilic pyrrolidinium salt and effectively quenching the reaction.[1] While the primary role of the base is acid scavenging, the choice of base can influence the reaction. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is generally preferred to avoid competition with pyrrolidine in reacting with the sulfonyl chloride.
Q4: What are the ideal reaction conditions to achieve selective mono-sulfonylation?
A4: To favor mono-sulfonylation, it is recommended to perform the reaction at a low temperature, typically 0 °C to room temperature. The slow, dropwise addition of the this compound to a solution of pyrrolidine and a suitable base in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is also crucial. This maintains a low concentration of the electrophile, further disfavoring the di-sulfonylation reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the hydrolysis of the sulfonyl chloride.
Troubleshooting Guide
Problem 1: My TLC/LC-MS analysis shows a significant amount of a higher molecular weight byproduct in addition to my desired mono-sulfonylated product.
-
Possible Cause: This is a strong indication of di-sulfonylation. The stoichiometry of your reactants was likely not optimal, with an excess of this compound being the primary culprit.
-
Solution:
-
Carefully re-evaluate the stoichiometry of your reactants. Ensure you are using a slight excess of pyrrolidine (1.1-1.2 equivalents).
-
Employ a slow addition method for the sulfonyl chloride using a syringe pump or a dropping funnel into a cooled (0 °C) solution of the pyrrolidine and base.
-
Monitor the reaction closely by TLC or LC-MS. Once the starting sulfonyl chloride is consumed, promptly quench the reaction to prevent further reaction of the product.
-
Problem 2: The overall yield of my desired product is low, and I observe a significant amount of a water-soluble byproduct.
-
Possible Cause: This suggests that the this compound may have hydrolyzed to the corresponding sulfonic acid. This occurs in the presence of moisture.
-
Solution:
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle.
-
Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Use freshly opened or purified this compound.
-
Problem 3: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The pyrrolidine may have been protonated by the HCl byproduct, rendering it non-nucleophilic. This occurs if an insufficient amount of base is used or if the base is not strong enough.
-
Solution:
-
Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used to neutralize the generated HCl. Using a slight excess of the base (e.g., 1.2 equivalents) can be beneficial.
-
Consider using a stronger, non-nucleophilic base if the issue persists.
-
Data Presentation
The following table provides a summary of the expected impact of reactant stoichiometry on the product distribution in the reaction between pyrrolidine and this compound. The data presented is representative and intended to illustrate the importance of stoichiometric control.
| Molar Ratio (Pyrrolidine : this compound) | Expected Yield of Mono-sulfonylation (%) | Expected Yield of Di-sulfonylation (%) |
| 1 : 1.2 | 60 - 70 | 25 - 35 |
| 1 : 1.0 | 80 - 85 | 10 - 15 |
| 1.1 : 1.0 | 90 - 95 | < 5 |
| 1.2 : 1.0 | > 95 | < 2 |
Experimental Protocols
Detailed Protocol for Minimizing Di-sulfonylation:
-
Preparation of Reaction Vessel: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation:
-
In the reaction flask, dissolve pyrrolidine (1.1 mmol, 1.1 eq.) and triethylamine (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (10 mL).
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (5 mL).
-
-
Reaction Execution:
-
Cool the reaction flask containing the pyrrolidine solution to 0 °C using an ice bath.
-
Add the solution of this compound from the dropping funnel to the reaction mixture dropwise over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-sulfonylated product.
-
Mandatory Visualizations
Caption: Reaction pathways for mono- and di-sulfonylation.
Caption: Recommended experimental workflow.
Caption: Troubleshooting logical workflow.
References
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sulfonamide synthesis, with a specific focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing sulfonamides?
A1: The most prevalent and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This classic approach is widely used due to its reliability and generally high yields.[3][4] A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Q2: What are the critical parameters that significantly influence sulfonamide synthesis yield?
A2: Several factors can dramatically impact the yield of a sulfonamide synthesis:
-
Purity of Starting Materials: The purity of the sulfonyl chloride and the amine is crucial. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze, so using freshly opened or properly stored reagents is essential.[1][5] Impurities in either starting material can lead to unwanted side reactions.[1]
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of reactants and minimize the formation of side products.[1] Some reactions may require initial cooling to manage an exothermic reaction, followed by heating to ensure completion.[1]
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions. The solvent needs to be inert to the reaction conditions and capable of dissolving the reactants.[1] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[6]
-
Stoichiometry: The precise measurement of reactants is key. Sometimes, an excess of the amine is used to drive the reaction to completion.[1]
Q3: What are some common side reactions that can lead to low yields?
A3: The primary side reaction is the hydrolysis of the sulfonyl chloride by any moisture present in the reaction, which produces the corresponding sulfonic acid and corrosive hydrochloric acid.[5][6] This is why performing the reaction under anhydrous (dry) and inert conditions (e.g., under nitrogen or argon) is critical.[5][6] Another potential issue is the formation of multiple products, which can occur if the reaction conditions are not optimized.[6]
Q4: What safety precautions should be taken when working with sulfonyl chlorides?
A4: Sulfonyl chlorides are moisture-sensitive and reactive compounds that should be handled with care. They react with water to produce hydrochloric acid and the corresponding sulfonic acid.[6] Therefore, all reactions should be conducted in a well-ventilated fume hood under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields in sulfonamide synthesis.
Problem 1: Low to No Formation of the Desired Product
| Possible Cause | Suggested Solution |
| Degraded or Impure Starting Materials | Verify the purity of your amine and sulfonyl chloride using analytical techniques like NMR or LC-MS. Use freshly opened or properly stored reagents, as sulfonyl chlorides are particularly sensitive to moisture.[1] Consider repurifying starting materials if their purity is questionable.[1] |
| Incorrect Reaction Conditions | Ensure the reaction is performed at the optimal temperature. Some reactions require cooling at the start to control the initial exothermic phase, followed by heating to drive the reaction to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Ineffective Base or Solvent | If using a tertiary amine base like triethylamine, ensure it is dry. If deprotonation of the amine is an issue, consider using a stronger, non-nucleophilic base.[1] Ensure the solvent is anhydrous, especially when working with moisture-sensitive reagents.[1] |
Problem 2: Formation of Multiple Products Observed
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Temperature | While some sulfonylation reactions proceed well at room temperature, others may need gentle heating. Excessive heat can cause decomposition. Use TLC or LC-MS to monitor the reaction and identify the optimal temperature.[6] |
| Incorrect Reagent Addition | To control the initial exothermic reaction, which can lead to side products, add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C).[1] After the addition is complete, allow the mixture to warm to the desired reaction temperature.[1] |
| Inappropriate Solvent Choice | Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are typically used. The solvent choice can affect the solubility of reactants and the overall reaction rate.[6] Ensure the chosen solvent is inert under the reaction conditions.[1] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Loss During Workup | If your product has some solubility in the aqueous phase, perform multiple extractions with the organic solvent to maximize recovery.[1] |
| Inefficient Purification | Optimize the solvent system for recrystallization. If recrystallization is not effective, consider purification by column chromatography.[5] |
| Presence of Unreacted Starting Materials | If unreacted starting materials are present in the purified product, re-evaluate the reaction conditions and purification methods. Extending the reaction time or increasing the temperature might be necessary if the reaction was incomplete.[5] |
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of different bases and solvents on sulfonamide synthesis yield, based on literature data.
| Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Benzenesulfonyl chloride | Pyridine (2.0) | DCM | 0 to RT | 12 | ~95 |
| Aniline | p-Toluenesulfonyl chloride | Triethylamine (1.5) | THF | RT | 6 | ~90 |
| Benzylamine | Methanesulfonyl chloride | Pyridine (2.0) | DCM | 0 to RT | 8 | ~92 |
| N-Methylaniline | Dansyl chloride | Triethylamine (1.5) | Acetonitrile | RT | 10 | ~88 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Key Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (at a concentration of about 0.2 M).[6]
-
Cooling: Cool the solution to 0 °C using an ice bath.[6]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or pyridine (2.0-3.0 eq), to the solution.[6]
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.[6]
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the mixture sequentially with water, a dilute aqueous solution of HCl (if a basic workup is appropriate), and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.[6]
Visual Guides
General Workflow for Sulfonamide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Pyrrolidine-1-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the removal of unreacted Pyrrolidine-1-sulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my product?
A1: Unreacted this compound is a reactive and potentially hazardous compound. Its presence can interfere with subsequent reaction steps, complicate product purification, and compromise the purity and safety of the final product. Due to its reactivity, it can slowly hydrolyze, releasing corrosive byproducts.
Q2: What is the most common and effective method for removing residual this compound?
A2: The most widely used and effective method is to quench the reaction mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This process converts the unreacted sulfonyl chloride into the corresponding water-soluble pyrrolidine-1-sulfonic acid salt. This salt can then be easily separated from the desired organic product through liquid-liquid extraction.
Q3: Can I use water alone to quench the reaction?
A3: While water will hydrolyze this compound to pyrrolidine-1-sulfonic acid and hydrochloric acid, using a basic solution is more effective. The base neutralizes the generated HCl and ensures the sulfonic acid is in its salt form, which has significantly higher aqueous solubility, leading to a more efficient extraction.
Q4: My desired product has some water solubility. What precautions should I take during liquid-liquid extraction?
A4: If your product has partial water solubility, it is advisable to minimize the volume of the aqueous wash. Additionally, back-extracting the aqueous layer with a fresh portion of the organic solvent can help to recover any dissolved product. Using a saturated brine solution for the final wash can also help to reduce the solubility of the organic product in the aqueous phase.
Q5: Are there alternative methods to quenching and extraction for removing this compound?
A5: Yes, alternative methods include the use of scavenger resins. These are solid-supported reagents, typically containing amine functional groups, that react with and bind the excess sulfonyl chloride. The resin can then be removed by simple filtration. This method is particularly useful if the desired product is sensitive to aqueous conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent presence of this compound in the organic layer after aqueous wash. | - Incomplete quenching. - Insufficient mixing during extraction. - pH of the aqueous layer is too low. | - Increase the amount of aqueous base used for quenching. - Ensure vigorous stirring or shaking during the extraction process. - Check the pH of the aqueous layer after extraction and adjust to >8 if necessary. |
| Formation of a stable emulsion during liquid-liquid extraction. | - High concentration of product or impurities. - Vigorous shaking. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Low yield of the desired product after work-up. | - Product has significant water solubility. - Product is degrading under the basic conditions of the quench. | - Minimize the volume of the aqueous wash. - Back-extract the aqueous layers with the organic solvent. - Use a milder base for quenching (e.g., sodium bicarbonate instead of sodium hydroxide). - If the product is base-sensitive, consider using a scavenger resin for purification. |
| The final product is contaminated with pyrrolidine. | - Hydrolysis of the this compound to pyrrolidine can occur under certain conditions. | - Ensure the quenching and extraction are performed promptly after the reaction is complete. - An acidic wash (e.g., dilute HCl) can be performed to remove the basic pyrrolidine impurity, provided the desired product is stable to acid. |
Data Presentation
| Compound | Solvent | Expected Solubility | Rationale/Notes |
| This compound | Water | Reactive | Reacts with water to form pyrrolidine-1-sulfonic acid and HCl. |
| Methanol | Soluble | Polar protic solvent, likely to be a good solvent. | |
| Ethanol | Soluble | Polar protic solvent, likely to be a good solvent. | |
| Dichloromethane (DCM) | Soluble | Common solvent for reactions involving sulfonyl chlorides. | |
| Ethyl Acetate (EtOAc) | Soluble | Common solvent for reactions and work-ups. | |
| Toluene | Soluble | Non-polar aromatic solvent. | |
| Hexane | Sparingly Soluble | Non-polar aliphatic solvent, lower solubility expected. | |
| Pyrrolidine-1-sulfonic acid | Water | Very Soluble | The sulfonic acid group is highly polar and readily forms hydrogen bonds with water. Solubility is further increased in its salt form. |
| Methanol | Soluble | Polar protic solvent. | |
| Ethanol | Soluble | Polar protic solvent. | |
| Dichloromethane (DCM) | Insoluble | The high polarity of the sulfonic acid makes it insoluble in non-polar aprotic solvents. | |
| Ethyl Acetate (EtOAc) | Insoluble | Low polarity of the solvent. | |
| Toluene | Insoluble | Non-polar solvent. | |
| Hexane | Insoluble | Non-polar solvent. |
Experimental Protocols
Protocol: Quenching and Liquid-Liquid Extraction for the Removal of Unreacted this compound
Objective: To remove unreacted this compound from a reaction mixture containing a desired organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important as the quenching process can be exothermic.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture while stirring. Continue the addition until the cessation of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. If the volume of the aqueous layer is small, add more deionized water to ensure proper phase separation.
-
Phase Separation: Gently invert the separatory funnel several times to mix the layers, periodically venting to release any pressure buildup. Allow the layers to separate completely.
-
Organic Layer Collection: Drain the lower organic layer into a clean Erlenmeyer flask. If the organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be the upper layer.
-
Aqueous Layer Extraction (Optional): To maximize product recovery, extract the aqueous layer again with a fresh portion of the organic solvent. Combine this organic extract with the first one.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Swirl the flask for a few minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product, now free of unreacted this compound.
Mandatory Visualization
Caption: Workflow for the removal of unreacted this compound.
Caption: Chemical transformation during the quenching process.
Stability issues of Pyrrolidine-1-sulfonyl chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrolidine-1-sulfonyl chloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition in my sample?
A1: Decomposition of this compound can be identified by several observable changes. A noticeable color change, often to a yellow or brown hue, can indicate degradation. The evolution of gases, such as hydrogen chloride (HCl) and sulfur dioxide (SO2), is another sign of decomposition.[1] From an analytical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in NMR or LC-MS analyses are indicative of impurity formation. A common decomposition product is the corresponding sulfonic acid, formed through hydrolysis. Ultimately, a lower-than-expected yield in your reaction is a strong indicator that the starting material has degraded.[1]
Q2: My reaction with this compound is giving a low yield. What are the potential causes related to the stability of the sulfonyl chloride?
A2: Low yields are frequently linked to the degradation of the highly reactive this compound. The most common cause is hydrolysis due to the presence of water in your reaction.[2] This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture. Another factor can be the reaction temperature; elevated temperatures can accelerate decomposition. The choice of solvent is also critical, as protic solvents can react with the sulfonyl chloride in a process called solvolysis.[3][4] Furthermore, the purity of the this compound itself is important; if it has degraded during storage, it will naturally lead to lower yields.[2]
Q3: What are the main decomposition products of this compound?
A3: The primary decomposition pathway for this compound, like other sulfonyl chlorides, is hydrolysis. In the presence of water, it will hydrolyze to form pyrrolidine-1-sulfonic acid and hydrogen chloride (HCl).[5] In alcoholic solvents, a similar reaction, solvolysis, will occur, leading to the formation of the corresponding sulfonate ester.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry environment. It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. For long-term storage, keeping it in a freezer at temperatures of -20°C is advisable.
Troubleshooting Guides
Issue 1: Rapid decomposition of this compound is observed upon dissolution in a solvent.
-
Potential Cause: The solvent contains water or is a protic solvent (e.g., methanol, ethanol). Sulfonyl chlorides are highly susceptible to hydrolysis and solvolysis.
-
Troubleshooting Steps:
-
Ensure the use of anhydrous solvents. It is best practice to use freshly dried solvents or purchase high-quality anhydrous grade solvents.
-
If possible, switch to a non-polar aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN) for reactions where the sulfonyl chloride needs to be stable in solution for a prolonged period.
-
When working with protic solvents is unavoidable, add the this compound to the reaction mixture at a low temperature (e.g., 0 °C) and proceed with the reaction immediately.
-
Issue 2: Inconsistent reaction outcomes when using this compound from a previously opened bottle.
-
Potential Cause: The reagent has likely degraded due to repeated exposure to atmospheric moisture.
-
Troubleshooting Steps:
-
It is recommended to purchase smaller quantities of the reagent to avoid prolonged storage of opened bottles.
-
If you suspect degradation, you can attempt to purify the sulfonyl chloride by distillation, although this should be done with caution due to its reactive nature.
-
Before use in a critical reaction, it is advisable to check the purity of the sulfonyl chloride by NMR or another suitable analytical technique. A fresh, unopened bottle should be used as a reference.
-
Data Presentation
| Solvent Type | Examples | Expected Relative Stability of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | These solvents are nucleophilic and can react with the sulfonyl chloride via hydrolysis or solvolysis.[3] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | These solvents are less nucleophilic than protic solvents and will not directly react with the sulfonyl chloride. However, they can dissolve trace amounts of water, which can lead to slow hydrolysis. |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents are non-nucleophilic and have low water solubility, providing a relatively inert environment for the sulfonyl chloride. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution by HPLC
This protocol outlines a general procedure to monitor the concentration of this compound over time in a specific solvent.
1. Materials and Reagents:
- This compound
- Anhydrous solvent of interest (e.g., Acetonitrile)
- Derivatizing agent (e.g., a primary amine like benzylamine)
- HPLC grade solvents for the mobile phase (e.g., Acetonitrile and water)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
2. Preparation of Solutions:
- Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to make a stock solution of a known concentration (e.g., 10 mg/mL).
- Derivatizing Solution: Prepare a solution of the derivatizing agent in the same solvent (e.g., 20 mg/mL benzylamine in acetonitrile).
- Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the stock solution to different known concentrations. For each standard, take a known volume, add an excess of the derivatizing solution to ensure complete reaction, and dilute to a final volume. This will create a stable sulfonamide derivative for HPLC analysis.
3. HPLC Method:
- Column: A standard reverse-phase column (e.g., C18) is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile is a common starting point.
- Detection: Monitor the elution of the sulfonamide derivative at a suitable UV wavelength.
- Injection Volume: Consistent for all samples (e.g., 10 µL).
- Flow Rate: Typically 1 mL/min.
4. Stability Study Procedure:
- At time zero (t=0), take an aliquot of the this compound stock solution, react it with the derivatizing agent, and analyze it by HPLC to get the initial concentration.
- Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, derivatize them, and analyze by HPLC.
- Create a calibration curve by plotting the peak area of the derivatized standards against their known concentrations.
- Use the calibration curve to determine the concentration of this compound remaining at each time point.
- Plot the concentration of this compound versus time to determine the degradation rate. The half-life can be calculated from this data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Pyrrolidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the characterization of Pyrrolidine-1-sulfonyl chloride. The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and stability of this reagent, which is frequently employed in synthetic chemistry and drug discovery. This document outlines the principles, experimental protocols, and expected data for several key analytical methods, offering a comparative overview to aid in method selection and data interpretation.
Spectroscopic and Chromatographic Characterization Methods
The primary methods for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the molecular structure and purity of the compound.
Data Presentation: A Comparative Overview
The following table summarizes the key analytical parameters and expected results for the characterization of this compound using various techniques.
| Analytical Method | Parameter Measured | Expected Results for this compound | Applications |
| ¹H NMR Spectroscopy | Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz | Protons on the pyrrolidine ring adjacent to the nitrogen will be deshielded. | Structural Elucidation, Purity Assessment |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in ppm | Carbons on the pyrrolidine ring will show distinct signals, with the carbons adjacent to the nitrogen appearing at a lower field. | Structural Confirmation, Purity Assessment |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular ion peak and characteristic fragmentation patterns. | Molecular Weight Determination, Structural Confirmation |
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for S=O and S-Cl bonds. | Functional Group Identification |
| GC-MS | Retention Time (RT), Mass Spectrum | Separation from volatile impurities and confirmation of identity via mass spectrum. | Purity Assessment, Impurity Profiling |
| HPLC | Retention Time (RT), Peak Area | Quantification and separation from non-volatile impurities. | Purity Assessment, Quantitative Analysis |
| Titrimetry | Volume of titrant (mL) | Determination of the sulfonyl chloride group concentration. | Quantitative Analysis, Purity Assay |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
Parameters:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum.
-
Expected Spectral Data:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.6 - 3.8 | Triplet | 2 x CH₂ adjacent to N | |
| ~2.0 - 2.2 | Multiplet | 2 x CH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | 2 x CH₂ adjacent to N | |
| ~25 - 30 | 2 x CH₂ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for sulfonyl chlorides.
-
Instrument: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe can be used.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z ≈ 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragment Ions:
-
Loss of Cl: [M-Cl]⁺
-
Loss of SO₂: [M-SO₂]⁺
-
Pyrrolidine ring fragments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FT-IR spectrometer.
Expected Characteristic Absorption Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~1370 - 1340 | Asymmetric S=O stretch |
| ~1180 - 1160 | Symmetric S=O stretch |
| ~700 - 600 | S-Cl stretch |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities.
Experimental Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Injection: Split or splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
MS Detector: Operated in full scan mode to acquire mass spectra of the eluting peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Due to the reactivity of the sulfonyl chloride group, derivatization is often employed for stable and reproducible analysis.
Experimental Protocol (with derivatization):
-
Derivatization: React this compound with a suitable nucleophile (e.g., an amine or alcohol) containing a chromophore to form a stable sulfonamide or sulfonate ester.
-
HPLC Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Detector: UV detector set at the wavelength of maximum absorbance of the derivative.
-
Quantification: Use an external or internal standard method for accurate quantification.
Alternative Analytical Method: Titrimetry
A classic and cost-effective method for the quantitative analysis of sulfonyl chlorides is titrimetry. This method relies on the reaction of the sulfonyl chloride with a nucleophile, and the subsequent titration of a reaction product or the excess reagent.
Experimental Protocol (Argentometric Titration):
-
Accurately weigh a sample of this compound.
-
Hydrolyze the sample in a known volume of a suitable solvent (e.g., aqueous acetone) to produce hydrochloric acid (HCl).
-
Titrate the resulting HCl with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint detection or a suitable indicator.
-
The amount of sulfonyl chloride can be calculated from the volume of AgNO₃ solution consumed.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
A Comparative Guide to Sulfonylating Agents: Pyrrolidine-1-sulfonyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of sulfonyl groups is a cornerstone of modern organic synthesis and medicinal chemistry. Sulfonamides and sulfonate esters are prevalent moieties in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and the properties of the final product. This guide provides an objective, data-driven comparison of Pyrrolidine-1-sulfonyl chloride with other commonly employed sulfonylating agents, namely p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).
Physicochemical Properties of Common Sulfonylating Agents
A fundamental understanding of the physical properties of each reagent is essential for its proper handling, storage, and application in synthesis. The following table summarizes key physicochemical data for the selected sulfonylating agents.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| CAS Number | 1689-02-7 | 98-59-9 | 124-63-0 | 605-65-2 |
| Molecular Formula | C₄H₈ClNO₂S | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 169.63 g/mol [1] | 190.65 g/mol | 114.55 g/mol [2] | 269.75 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | White crystalline solid[5] | Colorless to pale yellow liquid[2] | Yellow-orange crystals[6] |
| Melting Point | N/A | 65-69 °C[5] | -32 °C[7] | 72-74 °C[3][8][9] |
| Boiling Point | 65-75 °C @ 0.2 Torr[10] | 134 °C @ 10 mmHg[5] | 161 °C @ 730 mmHg[2][7] | 371.3 °C (Predicted)[3][8] |
Reactivity, Selectivity, and Mechanistic Considerations
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent.
-
p-Toluenesulfonyl chloride (TsCl): A widely used, crystalline solid that is easy to handle. The tosyl group is a good leaving group, and its reactions typically proceed via a direct nucleophilic attack on the sulfur atom (Sɴ2-like mechanism). The aromatic ring allows for easy visualization on TLC plates.
-
Methanesulfonyl chloride (MsCl): A highly reactive liquid agent. The small methyl group offers minimal steric hindrance, often leading to faster reaction rates compared to TsCl.[3] In the presence of strong, non-nucleophilic bases like triethylamine, MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[9] This alternative pathway can be advantageous for hindered alcohols but may affect selectivity.[11]
-
This compound: As a secondary amine-derived sulfonyl chloride, the pyrrolidine ring acts as an electron-donating group via the nitrogen atom. This donation of electron density to the sulfonyl group reduces the electrophilicity of the sulfur atom. Consequently, this compound is generally expected to be less reactive than alkyl or aryl sulfonyl chlorides like MsCl and TsCl. This reduced reactivity can be beneficial for achieving selectivity in the presence of multiple nucleophilic sites.
-
Dansyl chloride: This reagent is characterized by its large, fluorescent naphthalene group. While it reacts readily with primary and secondary amines to form highly fluorescent sulfonamide adducts, its bulky nature can introduce significant steric hindrance.[12] Its primary application lies in the derivatization of amines and amino acids for analytical quantification via HPLC and fluorescence spectroscopy.[3]
Caption: Factors influencing the reactivity of sulfonylating agents.
Experimental Protocols and Comparative Data
General Experimental Protocol for Sulfonylation of an Aniline
This protocol provides a general guideline for the N-sulfonylation of anilines and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the aniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Pyridine) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base (e.g., Pyridine or Triethylamine, 1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.05-1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred aniline solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C or warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Caption: A typical experimental workflow for a sulfonylation reaction.
Comparative Performance Data
The following table presents representative yields for the sulfonylation of aniline derivatives using the different agents, illustrating their practical performance. Direct comparison is challenging due to variations in reported reaction conditions; however, these examples provide a useful benchmark.
| Sulfonylating Agent | Substrate | Base / Conditions | Yield | Reference |
| This compound | 2-methylaniline | Pyridine, CH₂Cl₂, rt | 85% | (Hypothetical, based on typical yields) |
| p-Toluenesulfonyl chloride | 4-bromoaniline | Pyridine, CH₂Cl₂, rt, 2h | Quantitative | [13] |
| Methanesulfonyl chloride | Aniline | Pyridine, rt | High Yield | [11] |
| Dansyl chloride | o-n-pentoxyaniline | NaOH(aq), CH₂Cl₂, rt | 90% | [14] |
Application in Drug Development: The Sulfonamide Moiety
The sulfonyl group is a privileged scaffold in medicinal chemistry.[15] The sulfonamide functional group (-SO₂NH₂-) in particular is a key pharmacophore in numerous FDA-approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor allows it to form strong interactions with biological targets.
A prominent example is the class of selective COX-2 inhibitors used to treat inflammation and pain, such as Celecoxib. The sulfonamide moiety of Celecoxib is crucial for its selective binding to a hydrophilic side pocket present in the COX-2 enzyme active site, an interaction that is not as favorable in the related COX-1 enzyme. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs. The choice of sulfonylating agent during synthesis allows for the introduction of diverse R-groups, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.
Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide drug.
Conclusion
The selection of an appropriate sulfonylating agent is a critical decision in chemical synthesis, with significant implications for reaction outcomes and the properties of the resulting molecules.
-
This compound represents a reagent with potentially attenuated reactivity due to the electron-donating nature of the pyrrolidine nitrogen. This characteristic may be exploited to achieve enhanced selectivity in complex molecules.
-
Tosyl chloride remains the workhorse for many applications, offering a balance of reactivity and ease of handling as a stable solid.
-
Mesyl chloride is a highly reactive agent, ideal for less nucleophilic substrates or when rapid reaction rates are desired. Its propensity to form a sulfene intermediate under basic conditions offers a different mechanistic pathway that can be synthetically useful.
-
Dansyl chloride is a specialized reagent, indispensable for the fluorescent labeling and quantification of amines in analytical and bioanalytical contexts.
Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction kinetics, steric considerations, and the intended function of the final sulfonyl-containing product. This guide provides the foundational data and context to empower researchers to make an informed and rational decision for their synthetic and drug development endeavors.
References
- 1. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dansyl chloride CAS#: 605-65-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. p-Toluenesulfonyl chloride(PTSC) , CP,98% , 98-59-9 - CookeChem [cookechem.com]
- 6. Dansyl chloride - CAMEO [cameo.mfa.org]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 1689-02-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. echemi.com [echemi.com]
A Comparative Guide to HPLC Analysis of Reactions with Pyrrolidine-1-sulfonyl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone in the development of a vast array of pharmaceuticals. The selection of the sulfonylating agent and the analytical methodology to monitor the reaction are critical for ensuring optimal yield, purity, and efficiency. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving Pyrrolidine-1-sulfonyl chloride and its common alternatives, namely Dansyl chloride, Tosyl chloride, and Mesyl chloride. The comparison is supported by established chemical principles and typical analytical performance data.
Executive Summary
This compound is a cyclic sulfonyl chloride that offers a unique structural motif for the synthesis of novel sulfonamides. However, a range of other sulfonylating agents are frequently employed in drug discovery and development, each with distinct reactivity profiles and analytical considerations. This guide delves into a comparative analysis of these reagents, focusing on the HPLC methods used to monitor their reactions and characterize their products. While direct, head-to-head comparative studies on the HPLC analysis of reactions for all these specific sulfonyl chlorides are not extensively available in the public domain, this guide extrapolates from established analytical methodologies for sulfonamides and the known reactivity of sulfonyl chlorides to provide a comprehensive comparison.
Comparison of Sulfonylating Agents
The choice of a sulfonylating agent is dictated by factors such as reactivity, stability, the desired electronic properties of the resulting sulfonamide, and ease of analysis.
| Feature | This compound | Dansyl chloride | Tosyl chloride (TsCl) | Mesyl chloride (MsCl) |
| Structure | Cyclic aliphatic | Naphthalene-based aromatic | Toluene-based aromatic | Simple aliphatic |
| Reactivity | Moderately reactive | Highly reactive, fluorescent tag | Moderately reactive, crystalline products | Highly reactive, small size |
| Key Advantages | Introduces a pyrrolidine moiety | Fluorescent tag for sensitive detection | Crystalline derivatives, easy visualization | Small, non-interfering group |
| Primary Use | Synthesis of specific cyclic sulfonamides | Derivatization for sensitive quantification | General sulfonamide and sulfonate synthesis | Formation of mesylates as good leaving groups |
HPLC Analysis: A Comparative Overview
HPLC is the predominant analytical technique for monitoring sulfonylation reactions and assessing the purity of the resulting sulfonamides. The choice of HPLC conditions is largely influenced by the properties of the sulfonamide product.
General HPLC Parameters for Sulfonamide Analysis
A typical starting point for the HPLC analysis of sulfonamides involves reversed-phase chromatography.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (typically 254 nm for aromatic sulfonamides) or Fluorescence (for dansylated compounds) |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Performance Comparison in HPLC Analysis
The following table summarizes the expected performance characteristics when analyzing reactions with different sulfonyl chlorides using HPLC.
| Parameter | This compound Reaction | Dansyl chloride Reaction | Tosyl chloride Reaction | Mesyl chloride Reaction |
| Detection Method | UV-Vis | Fluorescence, UV-Vis | UV-Vis | UV-Vis (if amine has chromophore) |
| Sensitivity | Moderate | Very High (Fluorescence) | High (UV) | Lower (UV, product dependent) |
| Selectivity | Good | Excellent | Good | Moderate |
| Ease of Method Development | Straightforward | Requires optimization of fluorescence parameters | Straightforward | Can be challenging for non-UV active amines |
| Typical Retention Time | Product dependent | Generally longer due to hydrophobicity | Product dependent | Generally shorter |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible HPLC analysis. Below are representative protocols for the derivatization and analysis of an amine with Dansyl chloride and a general protocol for monitoring a reaction with an aromatic sulfonyl chloride like Tosyl chloride.
Protocol 1: HPLC Analysis of an Amine Derivatized with Dansyl Chloride
This protocol is adapted from methods for amino acid and biogenic amine analysis.[1][2][3][4][5]
1. Derivatization Procedure:
-
Prepare a solution of the amine sample in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).
-
Prepare a fresh solution of Dansyl chloride in acetone or acetonitrile (e.g., 50 mM).
-
To the amine solution, add an equal volume of the Dansyl chloride solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30-60 minutes or at a slightly elevated temperature (e.g., 60°C) for a shorter period.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) or a dilute acid.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage over 20-30 minutes, hold for a few minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: ~330-340 nm, Emission: ~520-530 nm) or UV detector at ~254 nm.
Protocol 2: General HPLC Method for Monitoring a Tosylation Reaction
This protocol can be used to monitor the consumption of the starting amine and the formation of the tosyl-sulfonamide.
1. Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Isocratic or Gradient Elution: Depending on the polarity of the starting material and product, either an isocratic or a gradient method can be developed. A good starting point is a 50:50 mixture of A and B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Potent Biological Activities of Pyrrolidine-1-Sulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Pyrrolidine-1-sulfonyl chloride has emerged as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting promising therapeutic potential. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by quantitative experimental data, detailed methodologies, and illustrative diagrams to facilitate informed research and development decisions.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell survival and proliferation. The following table summarizes the in vitro anticancer activity of selected pyrrolidine sulfonamide derivatives, with doxorubicin serving as a reference compound. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented.[1][2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1a | MCF-7 (Breast Cancer) | 17 | Doxorubicin | 16 |
| HeLa (Cervical Cancer) | 19 | Doxorubicin | 18 | |
| Compound 1b | MCF-7 (Breast Cancer) | 22 | Doxorubicin | 16 |
| HeLa (Cervical Cancer) | 26 | Doxorubicin | 18 | |
| Compound 2a | MCF-7 (Breast Cancer) | 49.11 | Doxorubicin | 68.6 |
| Compound 2b | MCF-7 (Breast Cancer) | 48.01 | Doxorubicin | 68.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized pyrrolidine sulfonamide compounds
-
Doxorubicin (reference drug)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and the reference drug, doxorubicin. A control group with no treatment is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrrolidine sulfonamides have also been investigated for their potential as antimicrobial agents. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of representative this compound derivatives against various bacterial and fungal strains.[3][4]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound 3a | E. coli | 12.5 | A. flavus | - |
| S. aureus | 12.5 | |||
| Compound 3b | E. coli | 12.5 | A. flavus | - |
| S. aureus | 6.25 | |||
| Compound 4a | S. aureus | 16 | C. albicans | 256 |
| V. cholerae | 64 | C. tropicalis | 128 | |
| Compound 4b | S. aureus | 32 | C. albicans | 128 |
| V. cholerae | 32 | C. tropicalis | 64 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Synthesized pyrrolidine sulfonamide compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) is prepared in the appropriate broth.
-
Serial Dilution: The synthesized compounds and standard drugs are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain pyrrolidine sulfonamides have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The inhibitory activity against COX-1 and COX-2 is crucial for assessing the therapeutic potential and potential side effects of these compounds. The following table compares the IC50 values of selected derivatives against COX-1 and COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5a | 0.42 | 2.75 | 0.15 |
| Compound 5b | 0.83 | 0.99 | 0.84 |
| Celecoxib (Reference) | 4.0 | 0.04 | 100 |
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Synthesized pyrrolidine sulfonamide compounds
-
Reference inhibitors (e.g., Celecoxib)
-
Tris-HCl buffer
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the appropriate buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds and reference inhibitors.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Signal Detection: The formation of the product is monitored by measuring the change in absorbance or fluorescence over time.
-
IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined.
Antidiabetic Activity: Targeting DPP-IV
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Pyrrolidine-based structures are known to be effective DPP-IV inhibitors. The table below shows the DPP-IV inhibitory activity of a series of pyrrolidine sulfonamide derivatives.
| Compound ID | DPP-IV IC50 (nM) | Reference Compound (Vildagliptin) IC50 (nM) |
| Compound 6a | 41.17 | 4.79 |
| Compound 6b | 11.32 | 4.79 |
| Compound 6c | 19.65 | 4.79 |
Experimental Protocol: DPP-IV Inhibition Assay
The inhibitory effect of the compounds on DPP-IV activity can be measured using a fluorogenic assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Synthesized pyrrolidine sulfonamide compounds
-
Reference inhibitor (e.g., Vildagliptin)
-
Tris-HCl buffer
-
96-well black plates
-
Fluorometer
Procedure:
-
Enzyme and Compound Preparation: The DPP-IV enzyme and various concentrations of the test compounds are prepared in the assay buffer.
-
Pre-incubation: The enzyme is pre-incubated with the test compounds and the reference inhibitor.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence due to the cleavage of the substrate is measured over time.
-
IC50 Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 values.
References
- 1. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Sulfonamide Formation: Moving Beyond Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, valued for its ability to mimic a carboxylic acid bioisostere, engage in hydrogen bonding, and enhance the physicochemical properties of molecules.[1][2] Traditionally, the synthesis of sulfonamides has been dominated by the use of sulfonyl chlorides, such as pyrrolidine-1-sulfonyl chloride, reacting with primary or secondary amines.[2][3][4] However, the inherent instability, high reactivity leading to poor selectivity, and limited commercial availability of many sulfonyl chlorides have driven the development of alternative reagents and methodologies.[5][6][7] This guide provides an objective comparison of modern alternatives, supported by experimental data, to empower researchers with a broader toolkit for sulfonamide synthesis.
Emerging Alternatives to Traditional Sulfonyl Chlorides
Recent advancements have introduced a variety of promising alternatives to sulfonyl chlorides, each with unique advantages in terms of stability, reactivity, and substrate scope. The primary contemporary alternatives include sulfonyl fluorides, the solid sulfur dioxide surrogate DABSO, sulfonyl hydrazides, and activated sulfonate esters.
Performance Comparison of Sulfonylating Agents
The following table summarizes the performance of various alternatives to this compound for the formation of sulfonamides, highlighting key reaction parameters and yields for representative substrates.
| Reagent/Methodology | Amine Substrate | Sulfonyl Source | Solvent | Catalyst/Activator | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sulfonyl Fluoride | Aniline | Benzenesulfonyl fluoride | t-amylOH | Ca(NTf₂)₂ | 60 | 24 | 95 | [5][8] |
| 4-Aminophenol | 4-Cyanobenzenesulfonyl fluoride | t-amylOH | Ca(NTf₂)₂ | 60 | 1 | 85 | [6] | |
| Aliphatic amines | Aliphatic sulfonyl fluorides | N/A | Base | RT | N/A | Generally >70 | [9] | |
| DABSO | Aniline | Aryl Grignard + DABSO | THF | None | RT | 15 | 63 | [10] |
| Secondary amines | Arylboronic acid + DABSO | N/A | Cu(II) | RT | N/A | Good yields | [1] | |
| Primary/Secondary amines | Aryl iodide + DABSO | N/A | Pd catalyst | N/A | N/A | Good yields | [11] | |
| Sulfonyl Hydrazide | Tertiary amines | Sulfonyl hydrazides | Water | I₂ / t-BuOOH | N/A | N/A | 65-85 | [12] |
| PFP Sulfonate Esters | Various amines | Alkenyl PFP sulfonate | N/A | Base (NEt₃, DBU) | N/A | N/A | Good yields | [13] |
| N-Sulfinylamine | (Hetero)aryl/alkyl Grignard | t-BuONSO | N/A | None | N/A | N/A | Good to excellent | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table, providing a practical guide for implementation in the laboratory.
1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [5][6][8]
-
Materials: Benzenesulfonyl fluoride (1 equiv), aniline (1 equiv), calcium triflimide [Ca(NTf₂)₂] (1 equiv), triethylamine (1 equiv), and tert-amyl alcohol (0.20 M).
-
Procedure: To a reaction vessel, add benzenesulfonyl fluoride, aniline, calcium triflimide, and triethylamine. Add tert-amyl alcohol to achieve the desired concentration. The reaction mixture is then heated to 60 °C and stirred for 24 hours. Upon completion, the reaction is worked up using standard purification techniques to isolate the desired sulfonamide.
2. One-Pot Sulfonamide Synthesis using DABSO and Grignard Reagents [10][11]
-
Materials: Aryl or alkyl magnesium bromide (Grignard reagent, 1 equiv), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 2 equiv), and the desired amine (1 equiv).
-
Procedure: In a suitable reaction vessel under an inert atmosphere, the Grignard reagent is combined with DABSO to form a sulfinate salt intermediate. Following the formation of the sulfinate, the amine is added to the reaction mixture. The reaction is stirred at room temperature for 15 hours. The resulting sulfonamide is then isolated and purified.
3. Sulfonamide Formation from Sulfonyl Hydrazides and Tertiary Amines [12]
-
Materials: Sulfonyl hydrazide (1 equiv), tertiary amine (1 equiv), molecular iodine (catalyst), and t-butyl hydroperoxide (oxidant) in water.
-
Procedure: The sulfonyl hydrazide and tertiary amine are dissolved in water. Molecular iodine and t-butyl hydroperoxide are added to the mixture. The reaction proceeds with the oxidative cleavage of a C-N bond in the tertiary amine and subsequent formation of the sulfonamide. The product is then isolated from the aqueous medium.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and relationships between the different approaches to sulfonamide synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theballlab.com [theballlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of Pyrrolidine-1-sulfonyl Chloride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Pyrrolidine-1-sulfonyl chloride and its derivatives are a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative analysis of their spectroscopic properties, supported by experimental data and detailed methodologies, to aid in their synthesis and characterization.
This guide focuses on the key spectroscopic techniques used for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein provides a baseline for the identification and differentiation of various this compound derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its common derivatives, 1-(Phenylsulfonyl)pyrrolidine and 1-(p-Toluenesulfonyl)pyrrolidine. These derivatives represent the substitution of the reactive chloride with a phenyl and a p-tolyl group, respectively, leading to the formation of a more stable sulfonamide linkage.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Pyrrolidine Protons (δ, ppm) | Aromatic/Other Protons (δ, ppm) |
| This compound | ~3.68 (m, 4H, -CH₂-N-SO₂-) ~2.05 (m, 4H, -CH₂-CH₂-) | N/A |
| 1-(Phenylsulfonyl)pyrrolidine | ~3.30 (t, J = 6.6 Hz, 4H, -CH₂-N-SO₂-) ~1.85 (quint, J = 3.4 Hz, 4H, -CH₂-CH₂-) | ~7.85 (d, J = 7.5 Hz, 2H, ortho-ArH) ~7.60 (t, J = 7.5 Hz, 1H, para-ArH) ~7.53 (t, J = 7.5 Hz, 2H, meta-ArH) |
| 1-(p-Toluenesulfonyl)pyrrolidine | ~3.25 (t, J = 6.6 Hz, 4H, -CH₂-N-SO₂-) ~1.82 (quint, J = 3.3 Hz, 4H, -CH₂-CH₂-) | ~7.73 (d, J = 8.3 Hz, 2H, ortho-ArH) ~7.33 (d, J = 8.0 Hz, 2H, meta-ArH) ~2.43 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Pyrrolidine Carbons (δ, ppm) | Aromatic/Other Carbons (δ, ppm) |
| This compound | ~52.0 (-CH₂-N-SO₂-) ~25.0 (-CH₂-CH₂-) | N/A |
| 1-(Phenylsulfonyl)pyrrolidine | ~48.0 (-CH₂-N-SO₂-) ~25.5 (-CH₂-CH₂-) | ~139.0 (ipso-ArC) ~132.8 (para-ArC) ~129.1 (meta-ArC) ~127.3 (ortho-ArC) |
| 1-(p-Toluenesulfonyl)pyrrolidine | ~47.9 (-CH₂-N-SO₂-) ~25.4 (-CH₂-CH₂-) | ~143.5 (para-ArC) ~136.1 (ipso-ArC) ~129.7 (meta-ArC) ~127.4 (ortho-ArC) ~21.5 (-CH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | Other Key Bands |
| This compound | ~1375 | ~1180 | ~750 (S-Cl) |
| 1-(Phenylsulfonyl)pyrrolidine | ~1340 | ~1160 | ~3060 (Ar C-H), ~1580 (Ar C=C) |
| 1-(p-Toluenesulfonyl)pyrrolidine | ~1335 | ~1155 | ~3050 (Ar C-H), ~1595 (Ar C=C), ~2920 (Aliphatic C-H) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 169/171 ([M]⁺, ³⁵Cl/³⁷Cl) | 134 ([M-Cl]⁺), 70 ([C₄H₈N]⁺), 64 ([SO₂]⁺) |
| 1-(Phenylsulfonyl)pyrrolidine | 211 ([M]⁺) | 141 ([M-C₄H₈N]⁺, [PhSO₂]⁺), 77 ([C₆H₅]⁺), 70 ([C₄H₈N]⁺) |
| 1-(p-Toluenesulfonyl)pyrrolidine | 225 ([M]⁺) | 155 ([M-C₄H₈N]⁺, [TolSO₂]⁺), 91 ([C₇H₇]⁺), 70 ([C₄H₈N]⁺) |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a flip angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and acquire 16-64 scans for adequate signal-to-noise.
-
For ¹³C NMR, employ a proton-decoupled pulse sequence with a flip angle of 45 degrees and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and determine chemical shifts (δ) and coupling constants (J).
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Place a small amount (1-2 mg) of the solid sample on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Add a drop of a volatile solvent (e.g., dichloromethane or chloroform) to dissolve the solid.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
-
Alternatively, for liquid samples, place a single drop directly between two salt plates.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For direct infusion, the solution can be introduced directly into the ion source.
-
For analysis coupled with chromatography (e.g., GC-MS or LC-MS), the sample is injected into the chromatograph.
-
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is recorded, plotting ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of the sulfonyl chloride group, the pyrrolidine ring, or substituents on an aromatic ring can provide valuable structural information. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak for chlorine-containing fragments.
-
Visualization of Experimental Workflow
The synthesis and characterization of this compound derivatives follow a logical workflow. This process is visualized in the diagram below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
A Comparative Purity Analysis of Commercially Available Pyrrolidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-1-sulfonyl chloride (CAS No. 1689-02-7) is a crucial reagent in organic synthesis, frequently employed in the preparation of sulfonamides, a class of compounds with significant therapeutic applications. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final products. This guide provides an objective comparison of the purity of commercially available this compound, supported by common analytical techniques and detailed experimental protocols for its assessment.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. While many vendors provide a certificate of analysis with lot-specific purity data upon request, the publicly available information offers a preliminary baseline for comparison.
| Supplier | CAS Number | Stated Purity | Physical Form | Storage Temperature |
| Sigma-Aldrich (Ambeed) | 1689-02-7 | 96% | Liquid | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
| ChemScene | 921160-84-1 * | ≥95% | Not Specified | Sealed in dry, 2-8°C[1] |
| Santa Cruz Biotechnology | 1689-02-7 | Not specified | Not specified | Not specified[2] |
| GIHI CHEMICALS | 1689-02-7 | >99% (for general health dietary supplements) | Not specified | Store in a dry, cool and well-ventilated place[3] |
*Note: The CAS number provided by ChemScene is for a related but different compound, 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. This highlights the importance of verifying the exact chemical structure and CAS number when purchasing. GIHI CHEMICALS states a general purity for their health dietary supplements, which may not be indicative of this specific chemical. Researchers should always request a lot-specific Certificate of Analysis for detailed purity information.
Key Analytical Techniques for Purity Assessment
Several analytical methods are employed to determine the purity of sulfonyl chlorides. The choice of technique depends on the desired level of detail, with each offering unique insights into the sample's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[4] By analyzing the chemical shifts, integration of signals, and coupling constants, one can confirm the structure of this compound and identify impurities. The presence of unexpected signals may indicate residual solvents, starting materials, or degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and identifying them based on their mass-to-charge ratio.[4] It is particularly useful for detecting and quantifying volatile impurities. However, the thermal lability of some sulfonyl chlorides can be a limitation, potentially leading to degradation during analysis and giving a false impression of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination of non-volatile and thermally sensitive compounds.[5] Reversed-phase HPLC with a suitable detector (e.g., UV) can separate this compound from its non-volatile impurities.[6] For sulfonyl chlorides that lack a strong UV chromophore, derivatization may be necessary.[7]
-
Titration: Titration methods can be used to determine the amount of hydrolyzable chloride, which corresponds to the sulfonyl chloride content.[8] This provides a measure of the overall purity with respect to acidic impurities but lacks the specificity to identify individual components.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable purity data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration if quantitative analysis is required.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[9]
-
Data Analysis:
-
Confirm the characteristic signals for this compound.
-
Integrate the signals corresponding to the compound and any identified impurities.
-
Calculate the purity based on the relative integration values.
-
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium with a constant flow rate.[9]
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250-280°C).[9]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-400).[9]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to library data.
-
Calculate purity based on the relative peak areas, assuming similar response factors for all components.
-
HPLC Protocol
-
Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[10]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6] A gradient elution may be necessary to separate all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the purity by determining the percentage of the main peak area relative to the total peak area.
-
Potential Impurities
The purity of this compound can be compromised by several factors, including the synthetic route and storage conditions. Potential impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Hydrolysis Product: Pyrrolidine-1-sulfonic acid, formed by reaction with moisture. This is a common issue with sulfonyl chlorides.
-
By-products: Other related substances formed during the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
These impurities can be detected and identified using the analytical techniques described above.
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationships between analytical techniques and the information they provide.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbinno.com]
- 8. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
A Guide to the Comparative Reactivity of Substituted Pyrrolidine-1-Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the reactivity of variously substituted pyrrolidine-1-sulfonyl chlorides. Due to a scarcity of directly comparable kinetic data in published literature, this document outlines the experimental protocols necessary to generate such data, enabling a robust assessment of how substituents on the pyrrolidine ring influence the electrophilicity of the sulfonyl chloride moiety.
Introduction
Pyrrolidine-1-sulfonyl chlorides are important intermediates in organic synthesis, notably in the preparation of sulfonamides, which are prevalent in medicinal chemistry. The reactivity of the sulfonyl chloride group is paramount to its utility, and understanding how substituents on the pyrrolidine ring modulate this reactivity is crucial for reaction optimization and the design of novel synthetic routes. The electronic and steric effects of these substituents can significantly impact the susceptibility of the sulfur atom to nucleophilic attack.
This guide details a standardized experimental procedure for determining the relative reactivity of a series of substituted pyrrolidine-1-sulfonyl chlorides via aminolysis. By measuring the rate of reaction with a common nucleophile under controlled conditions, a quantitative comparison can be established.
Data Presentation
To facilitate a clear comparison of reactivity, all quantitative data should be summarized in a structured table. The following table presents a hypothetical data set for the reaction of various substituted pyrrolidine-1-sulfonyl chlorides with aniline, illustrating the expected trends.
Table 1: Hypothetical Second-Order Rate Constants for the Aminolysis of Substituted Pyrrolidine-1-sulfonyl Chlorides with Aniline at 25°C in Acetonitrile.
| Entry | Pyrrolidine-1-sulfonyl Chloride | Substituent | Position | k (M⁻¹s⁻¹) | Relative Rate |
| 1 | This compound | -H | - | 1.0 x 10⁻³ | 1.0 |
| 2 | 2-Methylthis compound | -CH₃ | 2 | 5.8 x 10⁻⁴ | 0.58 |
| 3 | 3-Hydroxythis compound | -OH | 3 | 1.5 x 10⁻³ | 1.5 |
| 4 | 3,3-Difluorothis compound | -F, -F | 3,3 | 8.2 x 10⁻³ | 8.2 |
| 5 | (R)-2-(Methoxymethyl)this compound | -CH₂OCH₃ | 2 | 6.5 x 10⁻⁴ | 0.65 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for a key experiment to determine the comparative reactivity is provided below.
Protocol: Determination of Reaction Kinetics for Aminolysis
Objective: To determine the second-order rate constant for the reaction of a substituted this compound with a model nucleophile (e.g., aniline).
Materials:
-
Substituted this compound of interest
-
Aniline (freshly distilled)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostated reaction block or water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of aniline in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the aniline stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a thermostated block.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-equilibrated this compound stock solution to each vial at timed intervals.
-
At predetermined time points, quench the reaction in each vial by adding a suitable quenching agent (e.g., a large excess of a highly reactive amine like diethylamine).
-
Analyze the quenched reaction mixtures by GC or HPLC to determine the concentration of the remaining aniline or the formed sulfonamide product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant (aniline) versus time.
-
Assuming pseudo-first-order conditions (if aniline is in large excess) or by using the integrated second-order rate law, determine the rate constant (k).
-
Visualizations
Reaction Pathway
The general reaction for the aminolysis of a substituted this compound is depicted below. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Caption: General reaction scheme for the aminolysis of a substituted this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the reaction kinetics.
Caption: Experimental workflow for the kinetic analysis of aminolysis.
Discussion of Expected Reactivity Trends
The reactivity of substituted pyrrolidine-1-sulfonyl chlorides is governed by both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrrolidine ring are expected to increase the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. For instance, fluorine atoms at the 3-position (as in 3,3-difluorothis compound) would significantly enhance reactivity. Conversely, electron-donating groups (EDGs) would decrease reactivity. A hydroxyl group at the 3-position could have a dual role; its inductive effect is electron-withdrawing, but it could also participate in hydrogen bonding, potentially influencing the transition state.
-
Steric Effects: Bulky substituents, particularly at the 2- and 5-positions adjacent to the nitrogen atom, are likely to hinder the approach of the nucleophile to the sulfonyl group, leading to a decrease in the reaction rate. This is illustrated by the hypothetical slower rate for 2-methylthis compound compared to the unsubstituted analogue.
By systematically synthesizing a range of substituted pyrrolidine-1-sulfonyl chlorides and subjecting them to the kinetic analysis described herein, researchers can build a comprehensive understanding of the structure-reactivity relationships that govern this important class of compounds. This knowledge is invaluable for the rational design of synthetic strategies and the development of new chemical entities in drug discovery.
Validated LC-MS method for sulfonamides from Pyrrolidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of sulfonamides. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for these compounds. While the focus is on the analytical methodology, a general protocol for the synthesis of sulfonamides from sulfonyl chlorides is also provided for context.
I. Synthesis of Sulfonamides: A General Approach
Sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry for creating a diverse range of sulfonamide derivatives.
Alternative Synthetic Routes
While the reaction between a sulfonyl chloride and an amine is the most common method, other approaches to sulfonamide synthesis exist. These include:
-
From Sulfonic Acids: Conversion of sulfonic acids to sulfonyl chlorides, followed by reaction with an amine.
-
C-N Cross-Coupling: Formation of the sulfonamide bond through cross-coupling reactions, which can be advantageous for complex molecules.[1]
-
Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used to introduce the sulfonyl group.[1]
The choice of synthetic route often depends on the complexity of the target molecule, the availability of starting materials, and the desired functional group tolerance.
II. Validated LC-MS Methods for Sulfonamide Analysis: A Comparison
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the preferred technique for the sensitive and selective quantification of sulfonamides in various matrices. Below is a comparison of several validated methods reported in the literature.
Data Summary of Validated LC-MS Methods
The following table summarizes the key parameters and performance data of different validated LC-MS methods for sulfonamide analysis.
| Parameter | Method A (Milk)[2] | Method B (Shrimp)[3] | Method C (Water)[4] | Method D (Honey)[5] | Method E (Bovine Liver)[6] |
| Sample Matrix | Milk | Shrimp | Water | Honey | Bovine Liver |
| Sample Preparation | Liquid-Liquid Extraction | Acetonitrile Extraction | Solid Phase Extraction (SPE) | QuEChERS | QuEChERS |
| LC Column | - | ODS-EP (100 x 2.1 mm, 5 µm) | Agilent Bond Elut HLB | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) | - |
| Mobile Phase | - | A: 0.1% Formic Acid, B: Acetonitrile | - | - | - |
| MS Detection | LC-MS/MS | LC/ESI/MS/MS (MRM) | LC/MS/MS (MRM) | LC-HRMS (Full MS/AIF) | LC-ESI-MS-MS (MRM) |
| Ionization Mode | - | Positive | - | - | Positive |
| LOD | - | - | 0.3 - 1.9 ng/L | 0.02 - 0.12 µg/kg | - |
| LOQ | - | - | 1.2 - 7.6 ng/L | 0.08 - 0.72 µg/kg | 5 ng/g |
| Recovery (%) | 91 - 114 | - | 74.3 - 118 | - | 53 - 93 |
| Precision (%RSD) | - | - | - | - | 2.1 - 16.8 |
III. Experimental Protocols
Detailed methodologies for the synthesis and analysis are crucial for reproducibility.
A. General Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This two-step protocol serves as a representative example of sulfonamide synthesis.
Step 1: Synthesis of 4-Methyl-N-phenylbenzenesulfonamide
-
To a solution of aniline in a suitable solvent, add 4-methylbenzenesulfonyl chloride.
-
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified, often by recrystallization.
Step 2: Benzylation of the Sulfonamide
-
The primary sulfonamide from Step 1 is then reacted with a benzyl halide (e.g., benzyl bromide).
-
This nucleophilic substitution reaction is often performed under conditions that favor SN1-like reactions.[1]
-
The final N-benzyl-4-methylbenzenesulfonamide is purified using techniques like column chromatography.
B. LC-MS/MS Method for Sulfonamide Analysis in Shrimp[3]
1. Sample Preparation (Acetonitrile Extraction)
-
Weigh 5 g of homogenized shrimp sample into a 50 mL centrifuge tube.
-
Add 3 mL of water and vortex for 2 minutes.
-
Add 7 mL of acetonitrile and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Filter the supernatant.
-
Dilute the extract with the mobile phase before injection.
2. LC-MS/MS Analysis
-
LC Column: ODS-EP (100 x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: ESI/MS/MS operated in positive ion Multiple Reaction Monitoring (MRM) mode.
C. LC-MS/MS Method for Sulfonamide Analysis in Water[4]
1. Sample Preparation (Solid Phase Extraction)
-
Measure 500 mL of the water sample and filter.
-
Add 0.25 g of Na2EDTA and adjust the pH to 4-7.
-
Precondition an Agilent Bond Elut HLB SPE cartridge with methanol and then water.
-
Load the water sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with water.
-
Elute the sulfonamides with methanol.
-
Dry the eluent under a stream of nitrogen and reconstitute in a methanol/water mixture.
-
Filter the reconstituted sample before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The final extracts are analyzed by LC/MS/MS.
IV. Visualizing the Workflow and Validation
Diagrams created using Graphviz (DOT language) help to visualize the experimental and logical workflows.
Caption: General workflow from sulfonamide synthesis to LC-MS analysis.
Caption: Key parameters for analytical method validation according to ICH guidelines.[2][8]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Safe Disposal of Pyrrolidine-1-sulfonyl Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like pyrrolidine-1-sulfonyl chloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is critical to be aware of its hazards. The compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled and reacts with water, potentially releasing irritating or toxic gases.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of inhalation.[5]
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1]
2. Chemical Incompatibility
To prevent hazardous reactions, it is crucial to avoid contact between this compound waste and the following materials:
3. Waste Collection and Storage
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.
-
Waste Container: Use a designated, clearly labeled, and chemically resistant container with a secure lid. The container must be dry.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." The accumulation start date should also be clearly marked.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]
4. Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, manage the spill as follows:
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4] Avoid creating dust.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
5. Disposal Procedure
Due to its reactive and hazardous nature, this compound should not be disposed of down the drain or in regular trash.[2][4] The recommended and required method of disposal is through a licensed professional waste disposal service.[4]
Step-by-Step Disposal Plan:
-
Segregation: Ensure that this compound waste is not mixed with other waste streams, especially aqueous or reactive wastes.
-
Packaging: Securely seal the hazardous waste container.
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |
| Aquatic Hazard, Acute | H402 | Harmful to aquatic life | [5] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolidine-1-sulfonyl chloride
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Pyrrolidine-1-sulfonyl chloride. Adherence to these protocols is essential for ensuring personal safety and operational integrity.
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as an irritant and can cause skin, eye, and respiratory system irritation.[1][2] In some forms, it is considered corrosive and can cause severe skin burns and eye damage.[3][4] Therefore, the proper use of personal protective equipment (PPE) and adherence to safety protocols are paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to create a reliable barrier against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and irritating fumes that can cause serious eye damage.[1][3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents skin contact, which can lead to irritation and burns.[2] Thicker gloves generally offer better protection.[7] |
| Body Protection | Chemical-resistant lab coat or apron and long-sleeved clothing.[3][5] | Shields the body from accidental spills and splashes.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][9] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with appropriate cartridges is required.[7] | Minimizes the inhalation of vapors or dust which can irritate the respiratory system.[1] |
Operational Protocol: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.
Emergency Protocols: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][3] |
| Spill | Evacuate unprotected personnel from the area.[1] Remove all sources of ignition.[10] Absorb the spill with inert material (e.g., sand, dry lime) and place it in a suitable, closed container for disposal.[1][10] Ventilate the area.[10] |
Storage and Disposal Plan
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Keep away from incompatible materials such as strong oxidizing agents, water, and bases.[9] The compound should be stored under an inert atmosphere.[3] Some sources recommend storing in a freezer at temperatures below -20°C in a dark place.[4][11]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.[1] Contact a licensed professional waste disposal service.[12] Contaminated packaging should be disposed of as unused product.[12]
References
- 1. aksci.com [aksci.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | 1689-02-7 [sigmaaldrich.com]
- 5. trimaco.com [trimaco.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. 1689-02-7|this compound|BLD Pharm [bldpharm.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
